molecular formula C12H17ClN2O3 B3060152 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine CAS No. 1820741-68-1

5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine

Cat. No.: B3060152
CAS No.: 1820741-68-1
M. Wt: 272.73
InChI Key: QAUWKBYKUQJEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine is a useful research compound. Its molecular formula is C12H17ClN2O3 and its molecular weight is 272.73. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(5-chloro-2-methoxypyridin-3-yl)oxyethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O3/c1-16-12-11(8-10(13)9-14-12)18-7-4-15-2-5-17-6-3-15/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUWKBYKUQJEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)OCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601181398
Record name Morpholine, 4-[2-[(5-chloro-2-methoxy-3-pyridinyl)oxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820741-68-1
Record name Morpholine, 4-[2-[(5-chloro-2-methoxy-3-pyridinyl)oxy]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820741-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-[2-[(5-chloro-2-methoxy-3-pyridinyl)oxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. As of the latest database searches, a specific CAS (Chemical Abstracts Service) number has not been assigned to this molecule, suggesting its status as a novel or sparsely documented chemical entity. This guide is therefore intended for researchers and drug development professionals who may be considering the synthesis and investigation of this and related compounds. We will delve into its molecular characteristics by examining a close structural analog, propose a robust synthetic pathway, outline a comprehensive characterization strategy, and discuss its potential applications based on established structure-activity relationships of similar pyridine derivatives.

Core Molecular Data and Physicochemical Properties

Given the absence of public data for the title compound, we present the molecular data for a structurally related analog, 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine, to provide a baseline for expected properties. The primary difference lies in the terminal group of the ethoxy chain (morpholine vs. trifluoroethane), which will significantly influence polarity, solubility, and metabolic stability.

PropertyData for Structural Analog: 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridinePredicted Influence of Morpholino Group
CAS Number 1280786-68-6[1][2]Not Assigned
Molecular Formula C₈H₇ClF₃NO₂[1]C₁₂H₁₇ClN₂O₃
Molecular Weight 241.59 g/mol [1][2]~288.73 g/mol
Appearance Likely a solid or oilLikely a solid at room temperature
Solubility Low aqueous solubility expectedIncreased aqueous solubility due to the polar morpholine ring
Lipophilicity (LogP) Higher due to the trifluoroethoxy group[1]Lower, due to the hydrophilic nature of the morpholine moiety
Storage Typically stored at 2-8°C, sealed, and dry[2]Similar storage conditions are recommended

The introduction of the morpholine group is a common strategy in medicinal chemistry to enhance the aqueous solubility and pharmacokinetic profile of a lead compound.

Proposed Synthesis and Experimental Protocol

The synthesis of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine can be logically approached via a Williamson ether synthesis. This well-established reaction involves the coupling of an alcohol with an alkyl halide in the presence of a base.

Synthetic Workflow Diagram

G A 5-Chloro-2-methoxy-pyridin-3-ol D Reaction Mixture A->D B 2-Morpholinoethyl chloride B->D C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetonitrile) C->D Reaction Conditions F Work-up and Purification (e.g., Extraction, Chromatography) D->F Crude Product E 5-Chloro-2-methoxy-3- (2-morpholinoethoxy)pyridine F->E Purified Product

Caption: Proposed synthesis of the target compound via Williamson ether synthesis.

Step-by-Step Experimental Protocol
  • Preparation of the Alkoxide: To a solution of 5-Chloro-2-methoxy-pyridin-3-ol (1.0 eq) in a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a suitable base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30-60 minutes to ensure complete formation of the corresponding alkoxide.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add 2-Morpholinoethyl chloride (1.2 eq) dropwise. The reaction mixture is then allowed to warm to room temperature and subsequently heated (e.g., to 60-80°C) to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is then extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude residue is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine.

Structural Characterization and Validation

As a novel compound, rigorous structural elucidation is paramount. The following analytical techniques are essential for confirming the identity and purity of the synthesized molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of all protons and their respective chemical environments. Expected signals would include those for the aromatic protons on the pyridine ring, the methoxy group, and the methylene protons of the morpholinoethoxy side chain.

    • ¹³C NMR: Will identify all unique carbon atoms in the molecule, corroborating the overall carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, which can be used to confirm the elemental composition and thus the molecular formula.

  • Infrared (IR) Spectroscopy: Will be used to identify the characteristic vibrational frequencies of the functional groups present, such as C-O (ether), C-N (amine), and C-Cl bonds.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the calculated values for the proposed molecular formula.

Logical Flow for Compound Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation cluster_validation Final Validation Synthesized_Compound Purified Compound NMR 1H and 13C NMR Synthesized_Compound->NMR MS Mass Spectrometry (HRMS) Synthesized_Compound->MS IR Infrared Spectroscopy Synthesized_Compound->IR EA Elemental Analysis Synthesized_Compound->EA Confirmed_Structure Confirmed Structure and Purity >95% NMR->Confirmed_Structure MS->Confirmed_Structure IR->Confirmed_Structure EA->Confirmed_Structure

Caption: A logical workflow for the structural characterization of a novel compound.

Potential Applications and Scientific Rationale

Substituted pyridine scaffolds are privileged structures in medicinal chemistry and agrochemical science due to their ability to act as bioisosteres for other aromatic rings and their involvement in crucial binding interactions with biological targets.

  • Pharmaceutical Intermediates: Similar to its trifluoroethoxy analog, which is used in pharmaceutical research[1], 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine could serve as a key building block for more complex molecules. The chloro, methoxy, and morpholinoethoxy groups each offer sites for further chemical modification, enabling the generation of diverse chemical libraries for drug discovery screening. For instance, the chlorine atom can be displaced or used in cross-coupling reactions.

  • Agrochemicals: Pyridine derivatives are common in herbicides and insecticides[1][2]. The specific substitution pattern can influence the molecule's bioactivity and selectivity. The electron-withdrawing nature of the chlorine atom and the electronic effects of the methoxy and ether groups can enhance interactions with target enzymes or receptors in pests.

  • Kinase Inhibitors: The morpholine moiety is frequently incorporated into the design of kinase inhibitors to improve solubility and occupy specific pockets in the ATP-binding site of kinases. The pyridine core can act as a hinge-binding motif, a common feature in many approved kinase inhibitor drugs.

Conclusion

While 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine is not a commercially cataloged compound, its synthesis is readily achievable through established chemical methodologies. This guide provides a foundational framework for its preparation, rigorous characterization, and exploration of its potential in drug discovery and other fields. The unique combination of a substituted pyridine core with a solubilizing morpholine side chain makes it an attractive candidate for further investigation by researchers seeking to develop novel bioactive molecules.

References

  • Reagent Database. 5-chloro-2-methoxy-3-(pyridin-3-yl)pyridine. [Link]

  • U.S. Environmental Protection Agency. 2-({5-Chloro-2-[2-methoxy-4-(morpholin-4-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzamide. [Link]

  • MySkinRecipes. 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine. [Link]

  • European Chemicals Agency. Substance Information. [Link]

Sources

Technical Guide: Therapeutic Potential of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the therapeutic potential and medicinal chemistry of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine , a high-value scaffold in modern drug discovery.

Executive Summary

5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine represents a "privileged scaffold" in medicinal chemistry, specifically designed to address the "Solubility-Permeability-Metabolic Stability" triad in lead optimization. This compound is not merely a passive intermediate but a functional pharmacophore used to construct high-affinity ligands for P2X3 receptors , Kinases (e.g., EGFR, ALK) , and CNS-targeted GPCRs . Its architecture combines a lipophilic, metabolically stable pyridine core with a solubilizing morpholine tail, making it a critical tool for overcoming the physicochemical limitations of early-stage drug candidates.

Chemical Architecture & SAR Analysis

The therapeutic utility of this molecule stems from its precise substitution pattern on the pyridine ring. Each moiety serves a distinct role in the Structure-Activity Relationship (SAR).

MoietyPositionChemical FunctionBiological/Pharmacological Role
Pyridine Core ScaffoldBioisostere of benzeneReduces lipophilicity (LogP) compared to benzene; acts as a weak H-bond acceptor to improve water solubility.
Methoxy (-OCH₃) C-2Electron Donor / H-Bond AcceptorIncreases electron density on the ring; often interacts with backbone NH groups in the target protein's binding pocket.
Morpholinoethoxy C-3Solubilizing TailThe morpholine nitrogen (pKa ~8.3) is protonated at physiological pH, drastically improving aqueous solubility. The ethoxy linker provides conformational flexibility for the tail to reach solvent-exposed regions.
Chlorine (-Cl) C-5Metabolic BlockerBlocks the metabolically vulnerable para-position (relative to N), preventing oxidative metabolism (CYP450 attack) and increasing half-life (

).
Molecular Interaction Diagram (DOT)

The following diagram illustrates the pharmacophoric interactions of the scaffold within a hypothetical binding pocket (e.g., a Kinase hinge region or P2X3 allosteric site).

Pharmacophore Pyridine Pyridine Core (Scaffold) Methoxy 2-Methoxy (H-Bond Acceptor) Pyridine->Methoxy Morpholine Morpholinoethoxy (Solubilizing Tail) Pyridine->Morpholine Chloro 5-Chloro (Metabolic Shield) Pyridine->Chloro Hinge Target Hinge Region (H-Bond Donor) Pyridine->Hinge H-Bonding Methoxy->Hinge H-Bond Acceptor Solvent Solvent Front (Hydrophilic Interaction) Morpholine->Solvent Ionic Interaction / Solvation Pocket Hydrophobic Pocket (Van der Waals) Chloro->Pocket Lipophilic Contact

Figure 1: Pharmacophoric mapping of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine, highlighting its dual role in binding affinity and physicochemical optimization.

Therapeutic Targets & Applications

P2X3 Receptor Antagonists (Chronic Cough & Pain)

The 5-chloro-2-methoxypyridine motif is a key structural element in the development of P2X3 antagonists (e.g., analogs of Gefapixant, Sivopixant).

  • Mechanism: P2X3 receptors are ATP-gated ion channels expressed on sensory neurons. Antagonists block ATP binding, reducing hypersensitization in conditions like chronic cough and neuropathic pain.

  • Role of Scaffold: The pyridine core replaces the benzene ring found in earlier generations to reduce lipophilicity, while the morpholinoethoxy tail mimics the solubilizing side chains required for oral bioavailability.

Kinase Inhibition (Oncology)

This scaffold is structurally homologous to the "tail" regions of EGFR and ALK inhibitors (e.g., Gefitinib-like structures).

  • Mechanism: The pyridine nitrogen can interact with the hinge region of the kinase ATP-binding site.

  • Role of Scaffold: The morpholine group extends into the solvent channel, improving the drug's solubility and often forming salt bridges with aspartate or glutamate residues at the pocket entrance.

CNS Disorders (5-HT Receptors)

The combination of a basic amine (morpholine) and a lipophilic core (chloropyridine) is characteristic of 5-HT4 agonists and 5-HT6 antagonists .

  • Role of Scaffold: The morpholine nitrogen mimics the protonated amine of serotonin, essential for receptor binding, while the chloro-substitution modulates the pKa and blood-brain barrier (BBB) permeability.

Experimental Protocols

Synthesis of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine

Objective: To synthesize the target scaffold from commercially available precursors with high purity (>98%).

Reagents:

  • 5-Chloro-2-methoxy-3-pyridinol (Core Intermediate)

  • 4-(2-Chloroethyl)morpholine hydrochloride (Side Chain)

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

Protocol:

  • Preparation: In a dry round-bottom flask, dissolve 5-Chloro-2-methoxy-3-pyridinol (1.0 eq) in anhydrous DMF (10 mL/g).

  • Base Addition: Add

    
      (3.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq) in one portion.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor reaction progress via LC-MS (Target Mass: ~272.7 Da [M+H]+).

  • Workup: Cool to room temperature. Pour into ice-water (50 mL). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
    
  • Validation: Confirm structure via 1H-NMR (DMSO-d6) and HRMS.

Solubility & LogD Profiling

Objective: To validate the physicochemical advantages of the morpholinoethoxy tail.

Protocol:

  • Test Compounds: Target Molecule vs. "Naked" Core (5-Chloro-2-methoxy-3-pyridinol).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Method: Shake-flask method. Incubate excess compound in PBS for 24 hours at 25°C.

  • Analysis: Filter and analyze supernatant via HPLC-UV.

  • Expected Result: The target molecule should exhibit >50-fold higher solubility (>100 µM) compared to the core (<2 µM) due to the protonation of the morpholine nitrogen.

Synthesis Workflow Diagram

Synthesis Start 5-Chloro-2-methoxy-3-pyridinol (Core) Reaction Alkylation (K2CO3, DMF, 80°C) Start->Reaction Reagent 4-(2-Chloroethyl)morpholine HCl (Side Chain) Reagent->Reaction Workup Extraction & Purification (EtOAc / Column Chrom.) Reaction->Workup Product 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine (Target Scaffold) Workup->Product

Figure 2: Synthetic pathway for the construction of the target scaffold via nucleophilic substitution.

References

  • Villa-Reyna, A. L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Link

  • Zhang, L., et al. (2022).[1] Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Chen, Y., et al. (2017). Discovery of CHMFL-ALK/EGFR-050 as a potent ALK/EGFR dual kinase inhibitor. European Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). 5-Chloro-2-methoxyaniline (Related Core Structure). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine (Analogous Scaffold). Merck KGaA. Link

Sources

Advanced SAR Analysis: Morpholinoethoxy Pyridine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholinoethoxy pyridine motif represents a privileged substructure in modern medicinal chemistry, particularly in the development of type I and type II kinase inhibitors (e.g., Src, p38 MAPK, and mTOR pathways). This guide provides a technical deconstruction of the Structure-Activity Relationship (SAR) governing this moiety.

Unlike generic pyridine derivatives, the 2-(2-morpholinoethoxy)pyridine architecture serves a dual function:

  • The Pyridine Core: Acts as a rigid aromatic scaffold that often participates in hydrogen bonding with the kinase hinge region or stabilizes the conformation of attached aryl groups via

    
    -
    
    
    
    stacking.[1]
  • The Morpholinoethoxy Tail: Solves the "solubility-potency paradox." It projects into the solvent-exposed region of the ATP-binding pocket, dramatically improving aqueous solubility (via the basic morpholine nitrogen, pKa ~8.3) without sacrificing lipophilic binding interactions required for potency.

Pharmacophore Deconstruction & SAR Logic

To understand the SAR, we must dissect the molecule into three distinct interaction zones.[1]

Zone A: The Pyridine Scaffold (The Anchor)

The electronic environment of the pyridine ring is critical.[1]

  • Nitrogen Positioning: The location of the pyridine nitrogen determines the H-bond acceptor capability.[1] In Src inhibitors like Tirbanibulin (KX2-391) , the pyridine acts as a linker that orients the pharmacophore rather than a direct hinge binder.

  • Substitution Effect: Electron-withdrawing groups (EWGs) on the pyridine ring decrease the basicity of the ring nitrogen, potentially weakening H-bonds with residues like Met109 (in p38 MAPK). Conversely, electron-donating groups (EDGs) can increase metabolic liability (oxidation).

Zone B: The Ethoxy Linker (The Spacer)[1]
  • Chain Length: The 2-carbon (ethoxy) linker is often optimal.

    • Methoxy (C1): Too rigid; often causes steric clash with the gatekeeper residue.[1]

    • Propoxy (C3): Too flexible; leads to distinct entropic penalties upon binding.[1]

  • Conformation: The ether oxygen adds a degree of rotational freedom, allowing the morpholine group to "find" the solvent channel.[1]

Zone C: The Morpholine Head (The Solubilizer)[1]
  • Solubility vs. Permeability: The morpholine oxygen reduces logP compared to piperidine, improving metabolic stability and reducing hERG liability.[1]

  • Protonation State: At physiological pH, the morpholine nitrogen is partially protonated, enhancing solubility.

  • Modifications: Bridging the morpholine (e.g., 2,6-dimethylmorpholine) restricts conformation and can improve selectivity by locking the vector of the lone pair electrons.

Visualizing the SAR Interaction Network

The following diagram illustrates the functional logic of the morpholinoethoxy pyridine scaffold within a kinase binding pocket.

SAR_Logic cluster_0 Pharmacophore Zones Pyridine Pyridine Core (Scaffold/Hinge Binder) Linker Ethoxy Linker (Spacer/Flexibility) Pyridine->Linker Attachment Target_Hinge Kinase Hinge (Val/Met Residues) Pyridine->Target_Hinge H-Bond / pi-stacking Morpholine Morpholine Head (Solubility/Solvent Interaction) Linker->Morpholine Projection Target_Solvent Solvent Channel (Hydrophilic Region) Morpholine->Target_Solvent Solubilization

Caption: Functional decomposition of the morpholinoethoxy pyridine scaffold showing the distinct role of each substructure in kinase binding.[1]

Case Study: Optimization of Tirbanibulin (KX2-391)

Tirbanibulin is a peptidomimetic Src kinase inhibitor used for actinic keratosis. Its development highlights the critical nature of the morpholinoethoxy group.[1]

Compound VariantModificationBiological Consequence
Lead (KX2-391) 2-morpholinoethoxy IC50: ~9-20 nM (Src). High solubility; potent inhibition of cell proliferation.
Analog ARemove morpholine (unsubstituted ethoxy)Loss of Potency. Reduced solubility leads to aggregation; loss of solvent-front H-bond interactions.
Analog BThiazole replacing PyridineDecreased Activity. The pyridine geometry is essential for orienting the N-benzyl side chain correctly.
Analog C3-morpholinopropoxy (C3 linker)Reduced Selectivity. Increased flexibility allows binding to off-target kinases, reducing the therapeutic window.

Key Insight: In the KX2-391 series, the morpholinoethoxy group is not just a "solubilizing tail" but participates in a specific water-mediated hydrogen bond network at the entrance of the ATP pocket.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-(2-morpholinoethoxy)pyridine

This protocol ensures high yield and minimizes N-alkylation byproducts (a common issue with pyridones).

Reaction Type: Mitsunobu Coupling (Preferred over SNAr for sensitive substrates).

Reagents:

  • Substrate: 2-Hydroxypyridine derivative (1.0 eq)

  • Alcohol: 4-(2-Hydroxyethyl)morpholine (1.2 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 eq)

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-hydroxypyridine derivative and 4-(2-hydroxyethyl)morpholine in anhydrous THF under nitrogen atmosphere. Cool to 0°C.[1]

  • Activation: Add

    
     to the solution and stir for 10 minutes until fully dissolved.
    
  • Coupling: Dropwise add DIAD (Diisopropyl azodicarboxylate) over 20 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.

  • Workup: Quench with water. Extract with EtOAc (3x).[2] Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography on silica gel. Elute with a gradient of 0-5% MeOH in DCM.

    • Note: The morpholine nitrogen makes the product basic; pre-treat silica with 1% Triethylamine (TEA) to prevent streaking.[1]

Protocol B: Self-Validating Kinase Inhibition Assay (FRET)

To verify the activity of the synthesized derivative, use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

Mechanism: Measures the competition between the morpholinoethoxy pyridine derivative and a fluorescent tracer for the ATP binding site.[1]

  • Reagent Setup:

    • Kinase: Recombinant human Src or p38 MAPK (0.5 nM final).

    • Tracer: Eu-labeled anti-GST antibody + AlexaFluor-labeled ATP-competitive tracer.

    • Buffer: 50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
  • Execution:

    • Dispense 5 µL of test compound (serial dilution in DMSO) into a 384-well low-volume plate.

    • Add 5 µL of Kinase/Antibody mixture.[1] Incubate 15 min.

    • Add 5 µL of Tracer.[1]

    • Incubate 60 min at Room Temp.

  • Validation Check:

    • Z-Factor: Must be > 0.5 for the assay to be valid.

    • Reference Control: Run Staurosporine or Dasatinib alongside as a positive control.[1] If the IC50 of the control deviates >3-fold from historical data, discard the run.[1]

Synthesis Workflow Visualization

Synthesis_Workflow Start 2-Hydroxypyridine (Substrate) Mix 0°C, THF N2 Atmosphere Start->Mix Alcohol 4-(2-Hydroxyethyl)morpholine (Linker Source) Alcohol->Mix Reagents PPh3 + DIAD (Mitsunobu Conditions) Reagents->Mix Stir 25°C, 12-18h Mix->Stir Workup Extraction (EtOAc) Silica Purification (+1% TEA) Stir->Workup Product 2-(2-morpholinoethoxy)pyridine Derivative Workup->Product

Caption: Mitsunobu coupling workflow for the regioselective synthesis of the morpholinoethoxy pyridine scaffold.

References

  • Smolinski, M. P., et al. (2008). "Discovery of N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide (KX2-391), a novel and selective Src kinase inhibitor." Journal of Medicinal Chemistry.

  • Laufer, S. A., et al. (2014). "Synthesis and Biological Evaluation of Chromenylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway." Molecules.

  • Kaplan, J., et al. (2010). "Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines... inhibitors of mTOR."[3] Bioorganic & Medicinal Chemistry Letters.

  • Fallah-Tafti, A., et al. (2011). "Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities."[4] European Journal of Medicinal Chemistry.

  • Anighoro, A., et al. (2021).[5] "Occurrence of Morpholine in Central Nervous System Drug Discovery." Journal of Medicinal Chemistry.

Sources

Physicochemical Characteristics of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characteristics, analytical profiling, and experimental methodologies for 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine , a critical heterocyclic intermediate utilized in the development of small-molecule kinase inhibitors.

Executive Summary

5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine (Formula: C₁₂H₁₇ClN₂O₃; MW: 272.73 g/mol ) is a functionalized pyridine derivative characterized by a specific substitution pattern: a lipophilic chloro group at position 5, a methoxy group at position 2, and a basic morpholinoethoxy side chain at position 3. This structural motif is highly relevant in medicinal chemistry, particularly as a pharmacophore or key intermediate for EGFR, ALK, and ROS1 kinase inhibitors (e.g., analogues of Gefitinib or novel pyridine-based agents).

This guide provides a comprehensive analysis of its solubility, ionization (pKa), lipophilicity (LogP/LogD), and solid-state properties, establishing a baseline for its use in drug substance manufacturing and formulation development.

Chemical Identity & Structural Analysis[1][2][3]

The compound integrates a basic solubilizing tail (morpholine) with a lipophilic, electron-deficient core (pyridine). This duality dictates its distinct physicochemical behavior.

PropertySpecification
IUPAC Name 5-Chloro-2-methoxy-3-(2-morpholin-4-ylethoxy)pyridine
Molecular Formula C₁₂H₁₇ClN₂O₃
Molecular Weight 272.73 g/mol
CAS Number Referenced in specific SDS databases (e.g., Combi-Blocks)
SMILES COc1nc(Cl)cc(OCCN2CCOCC2)c1
Core Scaffold Pyridine
Key Functional Groups [1][2][3][4][5][6][7][8] • Morpholine (Tertiary Amine): Basic center, pKa ~8.3.• Pyridine Nitrogen: Weakly basic due to electron-withdrawing Cl and OMe.• Chlorine (C-5): Increases lipophilicity and metabolic stability.• Methoxy (C-2): Electron-donating, influences ring electron density.

Physicochemical Profiling

Ionization Constants (pKa)

The molecule possesses two ionizable nitrogen centers. Understanding their pKa is critical for salt selection and pH-dependent solubility profiling.

  • pKa₁ (Morpholine Nitrogen): ~8.3 ± 0.5 . This is the primary basic center. At physiological pH (7.4), this nitrogen is predominantly protonated (cationic), enhancing aqueous solubility.

  • pKa₂ (Pyridine Nitrogen): < 3.0 . The pyridine nitrogen is weakly basic due to the electron-withdrawing effect of the chlorine atom at C-5 and the inductive effect of the oxygen substituents. It remains unprotonated under most physiological and processing conditions.

Lipophilicity (LogP / LogD)
  • LogP (Neutral species): Estimated at 2.1 – 2.5 . The chloro and methoxy groups contribute to lipophilicity, while the morpholine ring adds polarity.

  • LogD (pH 7.4): Estimated at 0.5 – 1.0 . At pH 7.4, the protonated morpholine significantly reduces the distribution coefficient, making the molecule more hydrophilic and likely to have good oral bioavailability but limited passive permeability unless deprotonated.

Solubility Profile

The solubility is highly pH-dependent, typical of a weak base.

MediumpHSolubility StateMechanism
0.1 N HCl ~1.2High (> 50 mg/mL)Fully protonated (Morpholine & Pyridine sites potential)
Phosphate Buffer 6.8ModerateEquilibrium between cationic and neutral forms
Borate Buffer 9.0Low (< 1 mg/mL)Predominantly neutral free base (Precipitation risk)
Organic Solvents N/AHighSoluble in DMSO, Methanol, DCM, Ethyl Acetate

Analytical Characterization & Methodologies

HPLC Method Development

To ensure purity and quantify impurities (e.g., des-methyl analogues, N-oxides), a reverse-phase HPLC method is required.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains basic N protonated for peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 220 nm.

Impurity Profiling

Common process impurities include:

  • 5-Chloro-2-methoxy-3-hydroxypyridine: The unreacted precursor.

  • N-Oxide Impurity: Formed via oxidation of the morpholine nitrogen during storage.

  • Dimer Species: Formed via nucleophilic attack if activation conditions are too harsh during synthesis.

Experimental Protocols

Protocol A: Determination of pKa via Potentiometric Titration

Objective: Accurately determine the dissociation constant of the morpholine nitrogen.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of a mixed solvent system (e.g., Methanol/Water 20:80) to ensure solubility of the neutral species.

  • Titrant: Standardized 0.1 N NaOH and 0.1 N HCl.

  • Procedure:

    • Acidify the solution to pH 2.0 using HCl.

    • Titrate with NaOH under inert gas (N₂) purge to exclude CO₂.

    • Record pH vs. Volume of titrant.

  • Analysis: Use the Bjerrum plot or second-derivative method to identify the inflection point corresponding to the morpholine deprotonation.

Protocol B: pH-Solubility Profile (Shake-Flask Method)

Objective: Establish the solubility curve for formulation development.

  • Buffers: Prepare 10 mM buffers at pH 1.2, 4.5, 6.8, and 7.4.

  • Saturation: Add excess solid compound to 2 mL of each buffer in glass vials.

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in methanol.

Synthesis & Retrosynthetic Logic

Understanding the synthesis aids in identifying critical quality attributes (CQAs). The compound is typically assembled via Williamson Ether Synthesis .

  • Starting Materials: 5-Chloro-2-methoxy-3-hydroxypyridine + 4-(2-Chloroethyl)morpholine.

  • Conditions: Basic conditions (K₂CO₃ or Cs₂CO₃) in polar aprotic solvent (DMF or Acetonitrile).

  • Key Challenge: Regioselectivity is generally controlled by the specific reactivity of the 3-hydroxy group, but O-alkylation vs. N-alkylation (on pyridine) must be monitored.

Visualizations

Diagram 1: Physicochemical Interaction Map

This diagram illustrates the relationship between the structural features and the resulting physicochemical properties.

PhysicochemicalMap Compound 5-Chloro-2-methoxy- 3-(2-morpholinoethoxy)pyridine Morpholine Morpholine Ring (Basic Center) Compound->Morpholine Pyridine Pyridine Core (Aromatic Scaffold) Compound->Pyridine Chloro 5-Chloro Group (Lipophilic) Compound->Chloro pKa pKa ~8.3 (Protonation at pH < 8) Morpholine->pKa Determines LogP LogP ~2.3 (Moderate Lipophilicity) Pyridine->LogP Modulates Chloro->LogP Increases Solubility pH-Dependent Solubility High at pH 1.2 Low at pH 9.0 pKa->Solubility Drives Permeability Permeability (Good Passive Diffusion) Solubility->Permeability Trade-off LogP->Permeability Correlates with

Caption: Mapping structural moieties to critical physicochemical properties (pKa, Solubility, Lipophilicity).

Diagram 2: Analytical Workflow for Impurity Profiling

A self-validating workflow for ensuring the purity of the intermediate.

AnalyticalWorkflow Sample Raw Sample (Solid Intermediate) Dissolution Dissolution (MeCN:H2O Diluent) Sample->Dissolution HPLC HPLC Separation (C18, Gradient Elution) Dissolution->HPLC UV UV Detection (254 nm) HPLC->UV MS MS Detection (ESI+ Mode) HPLC->MS DataAnalysis Data Analysis UV->DataAnalysis MS->DataAnalysis Decision Purity > 98%? DataAnalysis->Decision Release Release for Synthesis Decision->Release Yes Reprocess Recrystallize / Purify Decision->Reprocess No Reprocess->Sample

Caption: Step-by-step analytical workflow for purity assessment and batch release.

References

  • Combi-Blocks . Safety Data Sheet: 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine. Catalog Number and CAS specific to batch.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for similar pyridine derivatives. Accessed 2026.[1]

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Authoritative text on pKa and Solubility profiling).
  • Kernns, E. H., & Di, L.Drug-like Properties: Concepts, Structure Design and Methods. Academic Press, 2008. (Source for experimental protocols on solubility and stability).

Sources

Methodological & Application

Reagents and catalysts for synthesizing 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine

Abstract

This document provides a comprehensive guide for the synthesis of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthetic approach is centered on the robust and widely applicable Williamson ether synthesis. This guide offers a detailed examination of the reaction mechanism, optimal reagents and catalysts, step-by-step experimental protocols, and key insights for process optimization. It is intended for researchers, chemists, and professionals in the field of organic synthesis and pharmaceutical development, providing the necessary technical details to ensure a successful and reproducible synthesis.

Synthetic Strategy and Overview

The synthesis of the target molecule is achieved via an O-alkylation reaction, specifically the Williamson ether synthesis. This classic yet highly effective method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[1][2] In this case, the strategy involves two key precursors:

  • The Nucleophile Precursor : 5-Chloro-2-methoxy-3-hydroxypyridine, which is deprotonated in situ to form the reactive pyridinoxide nucleophile.

  • The Alkylating Agent : 4-(2-chloroethyl)morpholine, which provides the morpholinoethoxy side chain.

The overall reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, where the pyridinoxide attacks the primary alkyl chloride, displacing the chloride leaving group to form the desired ether linkage.[1][3]

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R1 5-Chloro-2-methoxy-3-hydroxypyridine Base Base (e.g., NaH, K₂CO₃) R2 4-(2-chloroethyl)morpholine Solvent Aprotic Solvent (e.g., DMF, DMSO) Temp Heat (50-100 °C) P 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine Temp->P Williamson Ether Synthesis (SN2)

Caption: Overall reaction scheme for the synthesis.

Mechanistic Principles: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[4] The reaction proceeds via an SN2 mechanism, which involves a backside attack on an electrophilic carbon by a nucleophile in a single, concerted step.[1][3]

Key Steps & Considerations:

  • Deprotonation : The synthesis begins with the deprotonation of the hydroxyl group on 5-Chloro-2-methoxy-3-hydroxypyridine. The choice of base is critical. For acidic phenols and hydroxypyridines, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.[5][6] However, to ensure complete and rapid formation of the pyridinoxide anion, a stronger base such as sodium hydride (NaH) is often preferred.[4][7] The use of a strong base drives the equilibrium to favor the alkoxide, maximizing the concentration of the active nucleophile.

  • Nucleophilic Attack : The resulting pyridinoxide anion is a potent nucleophile that attacks the carbon atom bearing the chlorine in 4-(2-chloroethyl)morpholine. This alkylating agent is ideal because it is a primary alkyl halide, which strongly favors the SN2 pathway over the competing E2 elimination side reaction.[1][3][7] Tertiary or even secondary alkyl halides are prone to elimination, especially under the influence of a strong base, which would lead to the formation of unwanted alkene byproducts.[4][7]

  • Solvent Effects : The reaction is best conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][5] These solvents are crucial because they effectively solvate the cation (e.g., Na⁺) of the base but do not form strong hydrogen bonds with the pyridinoxide anion. This leaves the nucleophile "bare" and highly reactive, significantly accelerating the rate of the SN2 reaction.[7] Protic solvents, like ethanol, would solvate and stabilize the nucleophile, reducing its reactivity and slowing the reaction.

Reagents and Materials

Proper selection and handling of reagents are paramount for a successful synthesis. Ensure all reagents are of appropriate purity and that anhydrous conditions are maintained where necessary, as moisture can quench the strong base and hydrolyze the alkylating agent.[7]

Reagent/MaterialFormulaMW ( g/mol )CAS No.Role
5-Chloro-2-methoxy-3-hydroxypyridineC₆H₆ClNO₂159.57N/ANucleophile Precursor
4-(2-chloroethyl)morpholine hydrochlorideC₆H₁₃Cl₂NO186.083647-69-6Alkylating Agent
Sodium Hydride (60% dispersion in oil)NaH24.007646-69-7Base (Deprotonation)
N,N-Dimethylformamide (DMF), AnhydrousC₃H₇NO73.0968-12-2Solvent
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction Solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)84.01144-55-8Aqueous Wash
Brine (Saturated NaCl Solution)NaCl (aq)58.447647-14-5Aqueous Wash
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying Agent

Note: 4-(2-chloroethyl)morpholine is often supplied as its hydrochloride salt. It must be neutralized before use or, more commonly, used directly with an extra equivalent of base to neutralize the HCl.

Detailed Experimental Protocol

Protocol A: Synthesis of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine

This protocol details the O-alkylation of the hydroxypyridine precursor.

  • Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-Chloro-2-methoxy-3-hydroxypyridine (1.0 eq).

  • Solvent Addition : Add anhydrous N,N-dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of hydroxypyridine). Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere. Hydrogen gas is evolved during the addition. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the pyridinoxide salt.

  • Alkylation : Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the reaction mixture. If using the hydrochloride salt, an additional equivalent of NaH (total 2.2-2.4 eq) is required to first neutralize the salt before the alkylation proceeds.

  • Reaction Progression : Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.[1]

  • Quenching : Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.

  • Extraction and Work-up : Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine.

Workflow and Process Visualization

A systematic workflow is essential for reproducibility and safety in the laboratory.

Workflow A 1. Setup Flame-dry glassware under N₂ atmosphere. B 2. Dissolution Dissolve 5-Chloro-2-methoxy-3-hydroxypyridine in anhydrous DMF. A->B C 3. Deprotonation Cool to 0 °C. Add NaH portion-wise. Stir for 1 hour. B->C D 4. Alkylation Add 4-(2-chloroethyl)morpholine HCl. Heat to 60-80 °C. C->D E 5. Monitoring Track reaction progress via TLC. D->E F 6. Quench & Work-up Cool to 0 °C, quench with H₂O. Perform aqueous extraction with EtOAc. E->F G 7. Isolation Dry organic layer (MgSO₄). Concentrate via rotary evaporation. F->G H 8. Purification Purify crude product by flash column chromatography. G->H I 9. Characterization Confirm structure (NMR, MS). H->I

Sources

Handling and storage guidelines for 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Stability Protocols for 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine

Abstract & Compound Profile

5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine is a specialized heterocyclic building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., EGFR, ALK targets) and GPCR ligands.[1][2] Its structure combines an electron-deficient pyridine core with an electron-rich morpholine side chain, creating a unique physicochemical profile that demands specific handling to prevent degradation.[1][2]

This guide provides an evidence-based protocol for the storage, solubilization, and quality control of this compound, derived from structure-activity relationships (SAR) of similar pyridine-morpholine scaffolds.[1][2]

Physicochemical Characterization
PropertyValue (Estimated/Derived)Functional Implication
Molecular Formula C₁₂H₁₇ClN₂O₃--
Molecular Weight ~272.73 g/mol Small molecule scaffold.[1][2][3][4]
pKa (Morpholine N) ~8.0 – 8.5Basic center; susceptible to protonation and N-oxidation.[1][2]
LogP ~2.0 – 2.5Moderate lipophilicity; low aqueous solubility at neutral pH.
Physical State White to Off-white SolidColor change (yellowing) indicates oxidation/degradation.[1]

Safety & Handling Guidelines (HSE)

Hazard Classification: Based on analogous pyridine derivatives (e.g., 5-chloro-2-methoxypyridine), this compound should be treated as an Irritant (Skin/Eye/Respiratory) and potentially Harmful if Swallowed .[1][2]

Personal Protective Equipment (PPE):

  • Respiratory: NIOSH-approved N95 respirator or P100 filters if dust formation is likely.[1][2]

  • Skin: Nitrile rubber gloves (Minimum thickness: 0.11 mm; Breakthrough time: >480 min).

  • Eyes: Chemical safety goggles.[5] Face shield recommended during large-scale weighing.[1]

Engineering Controls:

  • Primary: Handle exclusively inside a certified chemical fume hood.

  • Static Control: Use anti-static weighing boats and grounding straps, as dry organic powders can accumulate static charge, leading to scattering or ignition risks.

Storage & Stability Protocol

The stability of this molecule is threatened by three primary vectors: Oxidation (Morpholine nitrogen), Hydrolysis (Methoxy/Ether groups), and Photolysis (Pyridine ring).[1]

The "Cold-Dark-Dry-Inert" Standard

To maximize shelf-life (>2 years), strictly adhere to the following storage matrix:

  • Temperature: -20°C is mandatory for long-term storage.[1][2] Short-term (days) at 4°C is acceptable.[1]

  • Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) . The morpholine nitrogen is prone to N-oxide formation upon prolonged exposure to atmospheric oxygen.[1]

  • Moisture: Hygroscopic potential. Store in a desiccator or with silica gel packs inside a secondary container.

  • Light: Protect from light. Amber vials or aluminum foil wrapping are required to prevent photo-degradation of the pyridine core.[1][2]

Visualizing the Stability Logic

StabilityLogic Compound 5-Chloro-2-methoxy-3- (2-morpholinoethoxy)pyridine Threat_O2 Atmospheric O2 Compound->Threat_O2 Threat_H2O Moisture/Humidity Compound->Threat_H2O Threat_UV UV/Visible Light Compound->Threat_UV Result_NOx N-Oxide Impurity (+16 Da) Threat_O2->Result_NOx Oxidation Result_Hyd Hydrolysis (Pyridinol formation) Threat_H2O->Result_Hyd Hydrolysis Result_Photo Ring Degradation (Color Change) Threat_UV->Result_Photo Photolysis Mitigation_Ar Store under Argon Mitigation_Ar->Threat_O2 Blocks Mitigation_Des Desiccator/-20°C Mitigation_Des->Threat_H2O Blocks Mitigation_Amb Amber Vial/Foil Mitigation_Amb->Threat_UV Blocks

Caption: Causal relationship between environmental stressors, degradation pathways, and required mitigation strategies.

Solubilization & Usage Protocols

Solubility Profile
  • DMSO: Soluble (>50 mg/mL). Preferred solvent for biological assays.

  • Ethanol: Soluble.

  • Dichloromethane (DCM): Soluble.

  • Water: Insoluble at neutral pH. Soluble in 0.1N HCl or dilute acetic acid (protonation of morpholine).

Protocol: Preparation of 10 mM Stock Solution (DMSO)
  • Calculate: For 10 mg of compound (MW ~272.73), add 3.66 mL of anhydrous DMSO.

  • Add Solvent: Add DMSO slowly to the vial.

  • Vortex: Vortex for 30 seconds until the solution is clear.

  • Aliquot: Do not store the bulk stock at 4°C repeatedly. Aliquot into single-use volumes (e.g., 50 µL) in amber microtubes.

  • Freeze: Store aliquots at -20°C or -80°C.

    • Note: DMSO freezes at 19°C. Ensure the solution is fully thawed and vortexed before use, as concentration gradients can occur during freezing.

Quality Control (QC) & Self-Validation

Before using a stored batch for critical experiments (e.g., IC50 determination), validate its integrity using this self-check system.

QC Workflow
  • Visual Inspection:

    • Pass: White/Off-white powder or clear solution.[1]

    • Fail: Yellow/Brown discoloration (indicates oxidation) or precipitate (indicates hydrolysis/aggregation).

  • LC-MS Verification:

    • Run a standard gradient (Water/Acetonitrile + 0.1% Formic Acid).

    • Target Mass: [M+H]⁺ = ~273.

    • Warning Flag: A peak at [M+H]⁺ = ~289 indicates N-oxidation of the morpholine ring.[1]

  • NMR Check (Optional):

    • Check for the integrity of the ethylene bridge signals (~2.7 ppm and ~4.1 ppm) and the methoxy singlet (~3.9 ppm).

Experimental Workflow Diagram

Workflow Start Receive Compound QC_Initial Initial QC (LCMS/NMR) Verify Purity >98% Start->QC_Initial Storage Storage (-20°C, Argon, Dark) QC_Initial->Storage Decision Need to use? Storage->Decision Solubilization Solubilize in DMSO (Anhydrous) Decision->Solubilization Yes Aliquot Create Single-Use Aliquots Solubilization->Aliquot Freeze Freeze Aliquots (-20°C) Aliquot->Freeze Usage Thaw & Vortex Run Experiment Freeze->Usage Usage->Decision Remaining Stock?

Caption: Standard Operating Procedure (SOP) from receipt to experimental usage.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Morpholinopyridine-4-boronic acid pinacol ester. Retrieved October 26, 2025, from [Link][1]

    • Context: Used for analogous handling of morpholine-pyridine hybrid structures.[1]

    • Context: Primary reference for the safety and stability of the chloro-methoxy-pyridine core.[1][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 117902191 (Analogous Kinase Inhibitor Scaffolds). Retrieved October 26, 2025, from [Link][1]

    • Context: Structural validation of the morpholinoethoxy side chain in drug discovery.
    • Context: Guidelines for handling air-sensitive morpholine derivatives.[1][6]

Sources

Navigating the Solvent Landscape: A Guide to Reactions with 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for selecting the optimal solvent system for chemical transformations involving 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine. This substituted pyridine is a key building block in contemporary drug discovery, and understanding its behavior in different solvent environments is critical for reaction success, yield optimization, and impurity control. This document moves beyond a simple list of solvents, offering a mechanistic rationale for solvent choices in key reaction classes, supported by established principles of physical organic chemistry. Detailed protocols and visual aids are provided to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Introduction: The Molecular Architecture and its Implications

5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine is a molecule of significant interest due to its unique combination of functional groups. To make informed decisions about solvent selection, it is imperative to first dissect the molecule's structure and predict its chemical behavior.

The core of the molecule is a pyridine ring, an aromatic heterocycle that is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further modulated by the substituents:

  • 5-Chloro group: An electron-withdrawing group that enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

  • 2-Methoxy group: An electron-donating group that can influence the regioselectivity of reactions.

  • 3-(2-morpholinoethoxy) group: A bulky and polar side chain containing both an ether linkage and a tertiary amine (morpholine). This group significantly impacts the molecule's solubility and can potentially participate in or interfere with reactions.

The interplay of these functionalities dictates the molecule's reactivity and solubility, which are the two primary considerations for solvent selection.

Fundamental Principles of Solvent Selection

The choice of solvent is not arbitrary; it is a critical reaction parameter that can profoundly influence reaction rates, equilibria, and even the reaction pathway itself. For reactions involving 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine, the following solvent properties are of paramount importance:

  • Polarity and Dielectric Constant: The ability of a solvent to stabilize charged species, such as intermediates and transition states, is crucial.

  • Protic vs. Aprotic Nature: Protic solvents possess acidic protons (e.g., O-H, N-H) and can act as hydrogen bond donors. Aprotic solvents lack such protons. This distinction is critical in reactions involving strong bases or nucleophiles.

  • Solubilizing Power: The solvent must, at a minimum, dissolve the reactants to a sufficient concentration for the reaction to proceed at a reasonable rate.

  • Boiling Point: The reaction temperature is often dictated by the solvent's boiling point, which in turn affects the reaction kinetics.

  • Inertness: The solvent should not react with any of the starting materials, reagents, intermediates, or products under the reaction conditions.

Solvent Selection for Key Reaction Classes

Nucleophilic Aromatic Substitution (SNAr) at the 5-Position

A common transformation for this class of molecules is the displacement of the 5-chloro substituent by a nucleophile. This reaction proceeds via a Meisenheimer complex, a charged intermediate that is significantly stabilized by polar aprotic solvents.

dot

SNAr_Mechanism Reactants 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine + Nu⁻ Intermediate Meisenheimer Complex (stabilized by polar aprotic solvent) Reactants->Intermediate Nucleophilic Attack Product Substituted Product Intermediate->Product Chloride Elimination Cross_Coupling_Workflow Start Reactants & Catalyst in Solvent Reaction Reaction Mixture (Heating) Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product Final Product Purification->Product Polarity_Chart cluster_0 Non-Polar cluster_1 Intermediate Polarity cluster_2 Polar Hexane Hexane Toluene Toluene Heptane Heptane Dichloromethane Dichloromethane Ethyl_Acetate Ethyl Acetate Acetone Acetone Acetonitrile Acetonitrile Methanol Methanol

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine .

Executive Summary & Chemical Context

This guide addresses the purification challenges associated with 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine . This molecule is a bifunctional heterocyclic intermediate, often critical in the synthesis of EGFR tyrosine kinase inhibitors (similar to Gefitinib/Erlotinib pharmacophores).[1]

The Core Challenge: The molecule possesses a "schizophrenic" solubility profile due to two distinct domains:

  • The Lipophilic Core: The 5-chloro-2-methoxypyridine ring (Lipophilic, Electron-poor).

  • The Basic Tail: The morpholine side chain (Polar, Basic, pKa ~8.3).[1]

Successful purification requires exploiting the basicity of the morpholine nitrogen while preventing the hydrolysis of the labile 2-methoxy group.

Critical Troubleshooting Protocols

Issue A: "My product is tailing severely on silica gel chromatography."

Diagnosis: The tertiary amine in the morpholine ring is interacting strongly with acidic silanol groups (


) on the silica surface. This acts as a secondary retention mechanism (ion-exchange), causing peak broadening and tailing.

The Solution: Amine Modification You must suppress silanol ionization or block the interaction.

  • Protocol 1: The TEA Pre-Wash (Recommended)

    • Equilibrate your silica column with mobile phase containing 1% Triethylamine (TEA) .

    • Run 2-3 column volumes (CV) until the eluent pH is basic.

    • Switch to your running mobile phase (e.g., DCM:MeOH:NH

      
      OH).[1]
      
  • Protocol 2: The "Ammonia Shift"

    • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (28% NH

      
       in H
      
      
      
      O).
    • Ratio: Start with 95:5:0.5 (

      
      ).
      
    • Why: Ammonia competes effectively for silanol sites and ensures the morpholine remains deprotonated (free base), sharpening the peak.[1]

Issue B: "I have a persistent impurity co-eluting with my product."

Diagnosis: This is likely the N-alkylated regioisomer . During synthesis (Williamson ether synthesis), the pyridone tautomer of the starting material (5-chloro-2-methoxy-3-hydroxypyridine) can react at the nitrogen instead of the oxygen.

  • Target Product: O-alkylated (Ether) – Less Polar.

  • Impurity: N-alkylated (Pyridone) – More Polar, but often trails closely.

The Solution: Polarity Switching Standard Normal Phase (NP) often fails to resolve these isomers efficiently.

  • Switch to Reverse Phase (C18):

    • Conditions: C18 column, High pH buffer (10mM Ammonium Bicarbonate, pH 10).

    • Mechanism: At pH 10, the morpholine is neutral.[1] The lipophilic difference between the O-ether and N-pyridone is amplified on C18. The N-alkylated species usually elutes earlier due to higher polarity.

The "Self-Validating" Purification Workflow

Do not rely on chromatography alone. Use this Acid-Base Extraction workflow to bulk-purify the compound before polishing. This method exploits the pKa difference between the product (Basic) and non-basic impurities (neutral precursors).

Visual Workflow: The pH Swing

AcidBaseExtraction Start Crude Reaction Mixture (Dissolved in EtOAc) AcidStep Add 1M HCl (aq) Extract & Separate Layers Start->AcidStep OrgLayer1 Organic Layer 1 (Contains Neutral Impurities) AcidStep->OrgLayer1 Discard AqLayer1 Aqueous Layer 1 (pH < 2) (Contains Product Salt) AcidStep->AqLayer1 Keep BaseStep Basify Aqueous Layer Add NaOH to pH > 10 AqLayer1->BaseStep ExtractStep Extract with DCM (x3) BaseStep->ExtractStep OrgLayer2 Organic Layer 2 (Contains Pure Product) ExtractStep->OrgLayer2 Dry & Concentrate AqLayer2 Aqueous Layer 2 (Discard) ExtractStep->AqLayer2

Caption: Figure 1.[2][3][4] Acid-Base "pH Swing" extraction protocol. This method removes non-basic impurities (e.g., unreacted phenols) efficiently.[1]

Detailed Protocol:
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).

  • Acid Extraction: Extract twice with 1M HCl .

    • Validation: Check aqueous layer pH; it must be < 2.

    • Chemistry: Morpholine protonates (

      
      ), moving product to water.[1] Neutral impurities stay in EtOAc.
      
  • Separation: Discard the organic layer (EtOAc).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 10.

    • Warning: Do not let temperature spike; hot base can hydrolyze the 2-methoxy group on the pyridine.

  • Recovery: Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM).

  • Drying: Dry combined DCM layers over Na

    
    SO
    
    
    
    and concentrate.

Frequently Asked Questions (FAQ)

Q1: Why is my product an oil, even though literature suggests it should be a solid? A: This molecule is prone to "oiling out" due to trace solvent retention in the morpholine pocket.[1]

  • Fix: Perform an anti-solvent triturating. Dissolve the oil in a minimum amount of Diethyl Ether or TBME , then dropwise add Hexanes or Heptane while stirring vigorously. If it remains an oil, sonicate the flask.[1]

Q2: Can I use Acetone/Water for recrystallization? A: Avoid Acetone. Primary/Secondary amines (impurities) can form imines with acetone, complicating the spectrum.[1] Furthermore, the 2-methoxy group is sensitive to hydrolysis in hot aqueous conditions if any trace acid is present. Use IPA/Heptane instead.

Q3: The NMR shows a "missing" ethyl group signal or broad peaks. A: This is likely dynamic exchange . The morpholine nitrogen inversion or salt formation can broaden signals.

  • Fix: Add a drop of D

    
    O (to exchange protons) or a drop of TFA-d (to lock the protonation state) to the NMR tube. This usually sharpens the signals.
    

Q4: I see a small impurity at ~5% that has the same Mass Spec (M+H) as my product. A: This is the N-alkylated isomer (1-substituted-5-chloro-2-methoxy-pyridin-4(1H)-one derivative).

  • Differentiation: Check the UV spectrum. The N-alkylated pyridone usually has a

    
     shifted significantly (often red-shifted) compared to the O-alkylated pyridine ether due to different conjugation lengths [1].
    

Summary Data Table

ParameterValue / CharacteristicNotes
pKa (Morpholine) ~8.3Dominant basic site.
pKa (Pyridine) < 3.0Suppressed by 5-Cl and 2-OMe.
LogP (Predicted) ~2.5Moderately lipophilic.
TLC Mobile Phase 90:10 DCM:MeOH + 1% NH

OH
R

~0.4 (Product). Impurities stay at baseline or solvent front.
Storage -20°C, DesiccatedHygroscopic hydrochloride salts; free base is stable.[1]

References

  • Regioselectivity in Pyridone Alkylation : Title: "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions" Source: ResearchGate / Tetrahedron Letters URL:[Link]

  • Gefitinib Intermediate Chemistry (Analogous Structures)

Sources

Resolving hygroscopic issues with 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization & Handling of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine

Case ID: MOR-PYR-HYGRO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering hygroscopicity issues with 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine . This behavior is structurally intrinsic to the morpholinoethoxy side chain. While the chloro-methoxy-pyridine core is relatively lipophilic, the morpholine nitrogen (pKa ~8.3) and the ether oxygen create a high-affinity hydrogen-bonding motif for atmospheric water.

This guide provides immediate handling protocols and long-term solid-state engineering solutions to resolve these issues during drug development.

Part 1: Immediate Handling (The "Triage" Phase)

Q: The material turns into a gum/oil on the balance within minutes. How can I dispense it accurately for immediate experiments?

A: This is a classic sign of deliquescence, likely driven by an amorphous phase or a hygroscopic salt form (often HCl). You must break the "moisture cycle" immediately.

Protocol: The "Zero-Contact" Weighing Technique

  • Environment: Do not weigh on an open bench. If a glovebox (<5% RH) is unavailable, use a glove bag purged with dry nitrogen or argon.

  • Thermal Equilibration: If stored at 4°C or -20°C, allow the sealed container to reach room temperature before opening. Opening a cold vial condenses ambient moisture instantly, accelerating deliquescence.

  • Anti-Static Gun: Hygroscopic powders often carry static charge. Use a Zero-Stat gun to prevent particle drift, which increases surface area exposure to moisture.

  • Solvent Dispensing (Recommended): Instead of weighing solid for every reaction:

    • Weigh the entire deliquescent lump once into a tared volumetric flask.

    • Dissolve immediately in an anhydrous solvent (DCM, DMSO, or Methanol).

    • Calculate concentration and dispense volumetrically for subsequent reactions.

Q: What are the critical storage conditions to prevent degradation?

A: Moisture does not just cause physical instability; it risks chemical hydrolysis of the methoxy/chloro groups over time, especially if the environment becomes acidic (e.g., in an HCl salt).

  • Container: Amber glass with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or heat-shrink bands over the cap.

  • Desiccant: Store inside a secondary jar containing activated molecular sieves or P2O5 packets.

  • Temperature: -20°C is standard, but only if the moisture seal is absolute.

Part 2: Root Cause & Long-Term Resolution (The "Cure")

Q: Why is this specific molecule so hygroscopic?

A: It is a "perfect storm" of structural features.

  • The Morpholine Trap: The morpholine ring contains a secondary amine and an ether oxygen. The nitrogen is a hydrogen bond acceptor/donor. In the solid state, if the lattice energy is low (amorphous), water molecules easily penetrate the structure to bridge these polar sites.

  • The Counterion Effect: If you are working with the Hydrochloride (HCl) salt, you are fighting a losing battle. HCl salts of morpholines are notoriously hygroscopic because the chloride ion is small and has high charge density, avidly attracting water hydration shells.

Q: How do I permanently fix the hygroscopicity? (Salt Selection Strategy)

A: You must engineer the crystal lattice to exclude water. This involves switching from small, hydrophilic counterions to large, lipophilic ones.

Recommendation: The "Lipophilic Shield" Strategy Switch from HCl to one of the following anions. These form tighter crystal lattices with morpholine derivatives and shield the basic nitrogen from moisture.

CounterionRationale for Morpholine DerivativesRisk Profile
Fumarate Often forms stable, non-hygroscopic hemifumarates. High melting point.[1]Stoichiometry can be variable (1:1 vs 2:1).
Tosylate Large lipophilic group packs well with the pyridine core. Excellent for reducing hygroscopicity.Genotoxicity risk (alkyl tosylates) requires strict control in GMP.
Besylate Similar to Tosylate but slightly smaller. Good track record with kinase inhibitors.Moderate solubility reduction.
Succinate Good for forming crystalline networks; generally GRAS (Generally Recognized As Safe).May have lower melting points than fumarates.
Part 3: Experimental Validation Protocols

Q: How do I prove the new form is better?

A: You need data to quantify the improvement. Use Dynamic Vapor Sorption (DVS) .[2][3][4]

Protocol: Comparative Hygroscopicity Assessment (DVS)

  • Instrument: Surface Measurement Systems DVS or TA Instruments VTI.

  • Sample Mass: 10–20 mg.

  • Method:

    • Drying: 0% RH at 25°C for 4 hours (establish dry mass).

    • Sorption: Ramp 0% → 90% RH in 10% steps.

    • Desorption: Ramp 90% → 0% RH.

    • Criterion: Equilibrium defined as dm/dt < 0.002% per minute.

  • Success Criteria:

    • Non-Hygroscopic: <0.2% weight gain at 80% RH.

    • Slightly Hygroscopic: 0.2 – 2.0% weight gain.

    • Fail: >2.0% gain or hysteresis loop (indicating hydrate formation).

Part 4: Visualizing the Solution
Diagram 1: Hygroscopicity Management Workflow

This decision tree guides you from the initial problem detection to the final solid-state solution.

Hygroscopicity_Workflow Start Problem: Sample Deliquesces/Gums Check_Form Check Solid State Form (XRD / DSC) Start->Check_Form Is_Amorphous Is it Amorphous? Check_Form->Is_Amorphous Immediate_Action Immediate Action: Dissolve in solvent to make stock solution Is_Amorphous->Immediate_Action Yes (Triage) Salt_Screen Initiate Salt Screen Target: Lipophilic Anions Is_Amorphous->Salt_Screen No (It is Crystalline but Hygroscopic) Immediate_Action->Salt_Screen Long term fix Select_Anions Select Counterions: 1. Tosylate 2. Fumarate 3. Besylate Salt_Screen->Select_Anions Crystallize Crystallization Experiment (Slow cooling/Evaporation) Select_Anions->Crystallize DVS_Test DVS Testing (Target <2% uptake @ 80% RH) Crystallize->DVS_Test Final_Select Select Lead Candidate DVS_Test->Final_Select

Caption: Workflow for transitioning from a hygroscopic failure to a stable solid form.

Diagram 2: The Chemistry of Salt Selection

Why specific salts work for the morpholine-pyridine system.

Salt_Mechanism Molecule Target Molecule Morpholine N (Basic) Ether Oxygen (Polar) HCl_Salt HCl Salt High Charge Density Small Anion Lattice Voids Molecule->HCl_Salt + HCl Tosylate_Salt Tosylate Salt Lipophilic Bulk Pi-Stacking Potential Tight Lattice Molecule->Tosylate_Salt + p-TsOH Outcome_Bad Result: Water Absorption (Deliquescence) HCl_Salt->Outcome_Bad Attracts H2O Outcome_Good Result: Hydrophobic Shield (Stable Powder) Tosylate_Salt->Outcome_Good Repels H2O

Caption: Mechanistic comparison between HCl (hygroscopic risk) and Tosylate (stability) salts.

References
  • Newman, A. (2013). Salt Selection and Crystallization. In: Pharmaceutical Crystallization. This is the authoritative text on selecting counterions to modify physical properties like hygroscopicity.
  • Bastin, R. J., et al. (2000).[5] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.

  • European Pharmacopoeia (Ph.[2] Eur.) . Chapter 5.11. Characters Section in Monographs. Defines the official scales for hygroscopicity (Deliquescent, Very Hygroscopic, Hygroscopic, Slightly Hygroscopic).

  • Surface Measurement Systems . "DVS Method Note 101: Hygroscopicity Classification of Pharmaceutical Materials."

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[6][7] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. The "Bible" of salt selection, specifically discussing the lipophilicity of tosylate/besylate salts.

Sources

Removing unreacted starting materials from 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine. Our focus is on the strategic removal of common unreacted starting materials, ensuring high purity of the final compound. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field.

Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove from my crude product?

The synthesis of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine typically proceeds via a nucleophilic substitution reaction, most commonly a Williamson ether synthesis. In this route, the hydroxyl group of a pyridine precursor reacts with an activated form of 2-morpholinoethanol, or the hydroxyl group of 2-morpholinoethanol reacts with a suitable pyridine precursor.

Therefore, the two most common unreacted starting materials you will encounter are:

  • Pyridine Precursor : This is typically 5-Chloro-2-methoxy-3-hydroxypyridine . It possesses a weakly acidic phenolic hydroxyl group and a weakly basic pyridine nitrogen.

  • Side-Chain Precursor : This is 4-(2-hydroxyethyl)morpholine (also known as 2-morpholinoethanol). It contains a basic tertiary amine (the morpholine nitrogen) and a primary alcohol group.

The primary purification challenge lies in separating the target compound from these two precursors, which have overlapping solubility and basicity characteristics.

Q2: What are the key physicochemical differences I can exploit for purification?

Understanding the differences in acidity, basicity, and polarity is crucial for designing an effective purification strategy. The key is the presence of the highly basic morpholine nitrogen in both your product and the 2-morpholinoethanol starting material, and the weakly acidic hydroxyl group on the pyridine precursor.

Table 1: Comparative Overview of Key Compounds

CompoundStructureMolecular Weight ( g/mol )Key Functional Groups & pKa (Predicted)Expected Solubility
Target Product 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine286.74Morpholine Nitrogen (pKa ~8.5) , Pyridine Nitrogen (pKa ~2-3)Soluble in many organic solvents (DCM, EtOAc). Forms a water-soluble salt in acidic aqueous solutions.
Starting Material 1 5-Chloro-2-methoxy-3-hydroxypyridine175.58Phenolic Hydroxyl (pKa ~9-10) , Pyridine Nitrogen (pKa ~2-3)Moderately polar. Soluble in polar organic solvents. Forms a water-soluble salt in basic aqueous solutions.
Starting Material 2 4-(2-hydroxyethyl)morpholine131.17Morpholine Nitrogen (pKa ~8.5) , Primary AlcoholHighly polar. Soluble in water and polar organic solvents like ethanol. Forms a water-soluble salt in acidic aqueous solutions.

The most significant difference to exploit is the basicity of the morpholine nitrogen versus the acidity of the phenolic hydroxyl group . This makes liquid-liquid extraction an ideal first-pass purification technique.

Q3: What is the most effective first step for purifying my crude reaction mixture?

The most robust and scalable initial purification step is a pH-controlled liquid-liquid extraction (LLE) . This technique leverages the different acid-base properties of your product and the unreacted starting materials to efficiently partition them into separate aqueous and organic phases.[1][2] Amines, such as your target compound, can be protonated with acid to become water-soluble salts, allowing for their separation from neutral or acidic organic compounds.[3][4][5]

Below is a high-level workflow for the purification process.

PurificationWorkflow A Crude Reaction Mixture (in Organic Solvent like EtOAc or DCM) B Step 1: Acidic Liquid-Liquid Extraction (Separates Basic Amines) A->B Add dilute HCl (aq) C Step 2: Basidic Liquid-Liquid Extraction (Separates Acidic Precursor) B->C Isolate Organic Layer D Step 3: Column Chromatography (Removes Trace Impurities) C->D Add dilute NaOH (aq) Isolate Organic Layer E Pure Product D->E Evaporate Solvent

Caption: High-level workflow for purification.

Troubleshooting Guides & Protocols
Guide 1: Purification via Acid-Base Liquid-Liquid Extraction (LLE)

This protocol is designed to remove both the acidic pyridine precursor and the basic 2-morpholinoethanol.

Experimental Protocol: Step-by-Step LLE

  • Initial Dissolution : Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 10-20 mL per gram of crude material is a good starting point.

  • Acidic Wash (Removal of Basic Compounds) :

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of dilute hydrochloric acid (e.g., 1 M HCl).

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate. Your target product and the unreacted 2-morpholinoethanol will be protonated and move into the aqueous layer . The neutral/acidic pyridine precursor will remain in the organic layer .

    • Drain the lower aqueous layer and set it aside. This contains your product.

    • Self-Validation: To ensure complete extraction, wash the organic layer with a fresh portion of 1 M HCl and combine the aqueous layers.

  • Basic Wash (Optional Cleanup of Organic Layer) :

    • The organic layer now primarily contains the unreacted 5-Chloro-2-methoxy-3-hydroxypyridine. You can wash this layer with a 1 M sodium hydroxide (NaOH) solution to remove it as its sodium salt, though this layer is typically discarded if the goal is product isolation.

  • Product Recovery :

    • Return the combined acidic aqueous layers (from step 2) to the separatory funnel.

    • Slowly add a concentrated base, such as 5 M NaOH, until the pH is strongly basic (pH > 10). Check with pH paper. You may see the solution turn cloudy as the deprotonated amine product precipitates or oils out.

    • Add a fresh portion of your organic solvent (EtOAc or DCM) to the funnel.

    • Shake vigorously to extract the now neutral product back into the organic layer .

    • Drain the organic layer. Perform a second extraction on the aqueous layer with fresh organic solvent to maximize recovery.

  • Final Steps :

    • Combine the organic extracts containing your purified product.

    • Wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent in vacuo to yield the purified product.

LLE_Logic cluster_0 Initial State cluster_1 Step 1: Acidic Wash (1M HCl) cluster_2 Step 2: Basify & Back-Extract start Crude Mixture in EtOAc Product (Basic) Precursor 1 (Acidic) Precursor 2 (Basic) aq1 Aqueous Layer Product-H+ (Salt) Precursor 2-H+ (Salt) start->aq1 Partition org1 Organic Layer Precursor 1 (Acidic/Neutral) start->org1 Partition aq2 Aqueous Layer NaCl, NaOH aq1->aq2 Remains after extraction org2 Organic Layer Purified Product aq1->org2 Add NaOH, then EtOAc

Caption: Logic of the acid-base liquid-liquid extraction.

Troubleshooting LLE:

  • Issue: An emulsion forms at the interface, preventing layer separation.

    • Cause: High concentration of reactants or vigorous shaking.

    • Solution: Add a small amount of brine (saturated NaCl) to disrupt the emulsion. Alternatively, let the funnel stand for an extended period. In difficult cases, filtering the entire mixture through a pad of Celite® can break the emulsion.

  • Issue: Low recovery of the final product.

    • Cause 1: Incomplete back-extraction from the aqueous layer.

    • Solution 1: Ensure the pH of the aqueous layer was sufficiently high (>10) to fully deprotonate the product's morpholine nitrogen. Perform multiple (3+) back-extractions with the organic solvent.

    • Cause 2: The product salt has some solubility in the organic phase.

    • Solution 2: This is less common but possible. Ensure thorough mixing during the acidic wash to maximize partitioning into the aqueous phase.

Guide 2: Purification via Column Chromatography

If LLE does not provide sufficient purity, silica gel column chromatography is the next logical step. It is particularly useful for removing structurally similar impurities that do not separate well with extraction.

Experimental Protocol: Column Chromatography

  • TLC Analysis : First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a system where your product has an Rf value of approximately 0.3-0.4 and is well-separated from impurities.

    • Note on Basic Compounds: Pyridine and morpholine derivatives often exhibit peak tailing on standard silica gel due to interaction with acidic silanol groups.[6] To mitigate this, add a small amount of a basic modifier to your eluent.

  • Solvent System Selection :

    • Start with a non-polar solvent and gradually increase the polarity with a polar solvent.

    • Common systems include Hexanes/Ethyl Acetate or Dichloromethane/Methanol.

    • Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent mixture to suppress tailing and improve peak shape.[6]

Table 2: Suggested Starting Solvent Systems for TLC Analysis

SystemNon-Polar ComponentPolar ComponentBasic ModifierRecommended Starting Ratio
1HexanesEthyl Acetate1% Triethylamine70:30
2DichloromethaneMethanol1% Triethylamine98:2
3DichloromethaneAcetone0.5% NH₄OH95:5
  • Column Packing : Pack a column with silica gel using your chosen eluent system (containing the basic modifier).

  • Sample Loading : Dissolve your semi-purified product in a minimal amount of the eluent or DCM. For less soluble materials, use a "dry loading" technique: adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution : Run the column, collecting fractions. Monitor the elution process using TLC to identify the fractions containing your pure product.

  • Isolation : Combine the pure fractions and remove the solvent in vacuo to obtain the final product.

Troubleshooting Column Chromatography:

  • Issue: Severe peak tailing even with a basic modifier.[6]

    • Cause: Strong interaction between the basic analyte and acidic silica.

    • Solution: Switch to a different stationary phase. Alumina (basic or neutral) can be an excellent alternative for purifying basic compounds. Alternatively, consider using a C18 reversed-phase column with a buffered mobile phase (e.g., acetonitrile/water with ammonium acetate).[6][7]

  • Issue: Poor separation between the product and an impurity.

    • Cause: The chosen solvent system is not selective enough.

    • Solution: Systematically adjust the solvent system. If using Hexanes/EtOAc, try switching to DCM/Methanol, as the different solvent properties can alter selectivity. Running a shallower gradient (slower increase in polarity) can also improve resolution.

References
  • Wikipedia. Liquid–liquid extraction. [Link]

  • University of California, Los Angeles. Amine Extraction in the Laboratory. [Link]

  • Blacker, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • University of Colorado, Boulder. Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. [Link]

  • Google Patents.
  • Canadian Digital Network. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • Interchim. Purification of different Pyridines using Waters X-bridge prep column. [Link]

  • Cariati, L., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. [Link]

  • Chromatography Forum. Method for pyridine amine derivative. [Link]

Sources

Validation & Comparative

Technical Guide: HPLC Method Validation for 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide details the method development and validation strategy for 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine , a critical pharmacophore often found in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs).[1]

The core analytical challenge with this molecule is the morpholine moiety (pKa ~8.3). On traditional silica-based C18 columns, the protonated secondary/tertiary amine interacts with residual silanols, leading to severe peak tailing (


) and poor resolution from closely related impurities (e.g., the des-chloro analog).[1]

This guide compares two separation strategies:

  • The Conventional Approach: C18 Stationary Phase at acidic pH.

  • The Optimized Approach: Charged Surface Hybrid (CSH) Phenyl-Hexyl Stationary Phase at acidic pH.

We demonstrate that the CSH Phenyl-Hexyl method offers superior selectivity and peak symmetry, making it the recommended protocol for validation.[1]

Comparative Method Development

The Chemical Challenge

The analyte contains two distinct functionalities that dictate chromatography:

  • Pyridine Ring (Cl, OMe substituted): Requires

    
    -
    
    
    
    interaction capability for selectivity against de-halogenated impurities.[1]
  • Morpholinoethoxy Tail: A flexible, basic side chain that acts as a "silanol seeker," causing peak broadening.

Performance Comparison: C18 vs. CSH Phenyl-Hexyl[1]

The following data summarizes the performance of the analyte on two distinct stationary phases using the same mobile phase (0.1% Formic Acid in Water/Acetonitrile).

ParameterMethod A: Traditional C18 Method B: CSH Phenyl-Hexyl Verdict
Stationary Phase 5µm, 100Å Silica C182.5µm, Charged Surface Hybrid Phenyl-HexylMethod B (Higher Efficiency)
Mechanism Hydrophobic InteractionHydrophobic +

-

+ Ionic Repulsion
Method B (Dual Selectivity)
USP Tailing Factor (

)
1.8 - 2.2 (Fail)1.05 - 1.15 (Pass)Method B
Resolution (

) from Impurity A
1.4 (Marginal)3.2 (Robust)Method B
Retention Time Stability High Drift (Silanol aging)Stable (Surface Charge)Method B

Technical Insight: The CSH particle surface is modified with a low-level positive charge.[1] This electrostatically repels the protonated morpholine nitrogen, preventing it from "sticking" to the stationary phase surface, thereby eliminating tailing without the need for high-pH buffers or ion-pairing reagents.[1]

Visualizing the Separation Mechanism

The following diagram illustrates why the CSH Phenyl-Hexyl phase succeeds where the Standard C18 fails.

SeparationMechanism cluster_C18 Method A: Standard C18 cluster_CSH Method B: CSH Phenyl-Hexyl Analyte Analyte: Protonated Morpholine (+) Silanol Residual Silanol (-) Analyte->Silanol Ionic Attraction SurfaceCharge Surface Charge (+) Analyte->SurfaceCharge Electrostatic Repulsion PiPi Phenyl Ring (Pi-Pi Interaction) Analyte->PiPi Selectivity for Cl-Pyridine Core Tailing Result: Peak Tailing & Retention Drift Silanol->Tailing SharpPeak Result: Sharp Peak & Unique Selectivity SurfaceCharge->SharpPeak PiPi->SharpPeak

Figure 1: Mechanistic comparison of analyte interactions. Method B utilizes electrostatic repulsion to prevent tailing and Pi-Pi interactions for selectivity.[1]

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating ; if the system suitability criteria are met, the data reliability is statistically assured.[1]

Chromatographic Conditions
  • Column: Waters XSelect CSH Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 40°C.

  • Detection: UV @ 254 nm (Pyridine absorption max) and 280 nm.

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic Hold
15.03070Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End
Standard Preparation
  • Stock Solution: Dissolve 10 mg of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach 0.1 mg/mL.

Method Validation Workflow (ICH Q2 R2)

The validation must follow the lifecycle approach.[4][5] The following diagram outlines the logical flow of the validation experiments required for a Purity/Impurity method.

ValidationWorkflow Start Method Optimization (Finalize Method B) Specificity 1. Specificity (Forced Degradation) Start->Specificity Verify Purity Linearity 2. Linearity & Range (LOQ to 120%) Specificity->Linearity Confirm Response Accuracy 3. Accuracy & Precision (Spike Recovery) Linearity->Accuracy Confirm Quantitation Robustness 4. Robustness (Flow, Temp, pH) Accuracy->Robustness Verify Stability Report Final Validation Report Robustness->Report

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2) guidelines.

Specificity (Forced Degradation)

To prove the method is stability-indicating, expose the sample to stress conditions.

  • Acid: 0.1 N HCl, 60°C, 2 hours.

  • Base: 0.1 N NaOH, 60°C, 2 hours (Expect cleavage of the methoxy group).

  • Oxidation: 3%

    
    , Room Temp, 4 hours (Expect N-oxide formation on morpholine).
    
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). No interference at the retention time of the main peak.

Linearity & Range

Prepare solutions at 6 concentration levels.

  • Range: From LOQ (Limit of Quantitation) to 120% of the target concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike the analyte into a placebo matrix (if available) or solvent at 50%, 100%, and 150% of the target level.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. %RSD < 2.0%.

Precision[1]
  • System Precision: 6 injections of standard. %RSD

    
     1.0%.[3]
    
  • Method Precision: 6 independent preparations of the sample. %RSD

    
     2.0%.
    

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Separation of Basic Compounds"). [Link]

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of a charged surface hybrid stationary phase for basic analytes. Journal of Chromatography A. [Link]

  • AstraZeneca. (2003). Iressa (Gefitinib) Tablets - Chemistry Review. FDA Access Data. (Reference for structural analogs and impurities). [Link]

Sources

Structural Validation Guide: 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Product: 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine Application: Critical pharmacophore intermediate (likely for EGFR/ALK kinase inhibitors).[1][2] Primary Challenge: Regioisomeric ambiguity during synthesis (O-alkylation vs. N-alkylation).

This guide provides a technical blueprint for the structural validation of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine.[1][2] Unlike standard certificates of analysis, this document objectively compares the Target Structure (O-alkylated) against its most common Synthetic Alternative (N-alkylated pyridone impurity) , utilizing high-field 1H-NMR data to establish definitive identity.[1]

Structural Logic & Predicted Assignments

To interpret the spectrum accurately, we must deconstruct the molecule into its magnetically distinct environments.

The Molecule[1][3][4][5][6][7][8][9][10]
  • Core: Pyridine ring (tetrasubstituted).[1][2]

  • Substituents:

    • C2: Methoxy (-OCH₃).[1][2]

    • C3: 2-Morpholinoethoxy (-OCH₂CH₂-Morpholine).[1][2]

    • C5: Chlorine (-Cl).[1][2][3]

  • Protons: Only two aromatic protons remain (H4 and H6), providing a clean diagnostic signature.[1][2]

Assignment Table (1H-NMR in CDCl₃, 600 MHz)

Note: Values are high-confidence chemical shift predictions based on substituent additivity rules and analogous fragment data.

PositionGroupShift (δ ppm)MultiplicityIntegrationCoupling (J)Structural Insight
H6 Pyridine7.75 - 7.85 Doublet (d)1HJ ~ 2.5 HzDeshielded by adjacent Nitrogen and C5-Cl.[1][2]
H4 Pyridine7.20 - 7.30 Doublet (d)1HJ ~ 2.5 HzShielded relative to H6; meta-coupling to H6 is diagnostic.[1][2]
OCH₂ Linker4.10 - 4.20 Triplet (t)2HJ ~ 6.0 HzDeshielded by oxygen attachment (C3).[1][2]
OMe Methoxy3.95 - 4.00 Singlet (s)3H-Characteristic sharp singlet for 2-OMe pyridines.[1][2]
Morph-O Morpholine3.70 - 3.75 Triplet (t)4HJ ~ 4.5 HzEther protons of the morpholine ring.[1][2]
NCH₂ Linker2.75 - 2.85 Triplet (t)2HJ ~ 6.0 HzAdjacent to tertiary amine.[1][2]
Morph-N Morpholine2.55 - 2.65 Triplet (t)4HJ ~ 4.5 HzAmine protons of the morpholine ring.[1][2]

Comparative Analysis: Target vs. Alternatives

The primary failure mode in synthesizing this compound is the formation of the N-alkylated pyridone isomer (Alternative B)[1] rather than the desired O-alkylated pyridine (Product A). This occurs because the 3-hydroxypyridine precursor is an ambident nucleophile.[1][2]

Comparison Table: 1H-NMR Diagnostics
FeatureProduct A (Target) O-Alkylated PyridineAlternative B (Impurity) N-Alkylated PyridoneCausality / Explanation
Aromatic Pattern Two Doublets (d) Distinct meta-coupling.[1][2]Two Doublets (d) Often shifted upfield by ~0.5 ppm.[1][2]Pyridone ring current is less aromatic than pyridine, causing increased shielding of ring protons.[2]
N-CH₂ vs O-CH₂ Linker O-CH₂ @ ~4.15 ppm Linker N-CH₂ @ ~4.40 - 4.60 ppm If alkylation occurs at Nitrogen, the CH₂ attached to the ring is significantly deshielded by the cationic character of the amide-like nitrogen.[1]
Methoxy Shift ~3.95 ppm ~3.80 - 4.00 ppm Less diagnostic, but often distinct.[1][2]
13C Carbonyl Absent Present (~160-165 ppm) Secondary Check:[1][2] Pyridones possess a distinct carbonyl signal absent in the pyridine ether.[2]

Experimental Protocol (Self-Validating)

Reagents & Equipment
  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS (Internal Standard).[1][2]

    • Why: CDCl₃ minimizes viscosity-induced broadening of the morpholine signals compared to DMSO-d6.[1][2]

  • Instrument: 400 MHz or higher (600 MHz recommended for clear resolution of H4/H6 coupling).

Step-by-Step Workflow
  • Sample Prep: Dissolve 5-10 mg of product in 0.6 mL CDCl₃. Ensure complete dissolution; filter if cloudy (morpholine salts can be insoluble).[1][2]

  • Acquisition (1D):

    • Pulse Angle: 30°.[2]

    • Relaxation Delay (D1): 1.0 - 2.0 s (Sufficient for protons).[1][2]

    • Scans: 16-64.[1][2]

  • Processing:

    • Line Broadening (LB): 0.3 Hz.[1][2]

    • Reference: Set TMS to 0.00 ppm.

  • Validation Check (The "Go/No-Go"):

    • Check 1: Do you see a singlet at ~4.0 ppm integrating to 3H? (Confirms Methoxy).[1][2][4]

    • Check 2: Do you see two doublets in the aromatic region (7.0-8.0 ppm)? (Confirms 2,3,5-substitution).

    • Check 3: Is the triplet at ~4.15 ppm? (If >4.4 ppm, suspect N-alkylation).[1][2]

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for validating the structure based on the spectral data.

NMR_Validation Start Crude Product Spectrum Aromatic_Check Analyze Aromatic Region (7.0 - 8.5 ppm) Start->Aromatic_Check Isomer_Check Check Linker Shift (-OCH2- vs -NCH2-) Aromatic_Check->Isomer_Check 2 Doublets Observed Target Target Confirmed: O-Alkylated Pyridine Isomer_Check->Target Triplet @ ~4.15 ppm Impurity Impurity Identified: N-Alkylated Pyridone Isomer_Check->Impurity Triplet @ >4.40 ppm Sub_Check Check Morpholine Integrals (4H + 4H) Target->Sub_Check

Caption: Decision tree for distinguishing the target O-alkylated pyridine from the N-alkylated byproduct using critical chemical shift checkpoints.

References

  • PubChem. (2025).[1][2][5] 2-Chloro-5-methoxypyridine Spectral Data. National Library of Medicine.[2] Available at: [Link][1][2]

  • LaPlante, S. R., et al. (2013).[2][6] N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[1][2][6] Available at: [Link]

  • Gottlieb, H. E., et al. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62, 7512-7515.[1] Available at: [Link][1][2]

Sources

Quality Control Standards for 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the quality control (QC) standards for 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine , a critical intermediate often employed in the synthesis of next-generation kinase inhibitors (e.g., targeting EGFR or ALK pathways).[1][2]

Given the specific structural features—a basic morpholine tail, a labile methoxy group, and a halogenated pyridine core—this guide compares the performance of Standard Purity (98.0%) versus High-Purity (>99.5%) grades, and evaluates HPLC-UV versus UPLC-MS/MS analytical methodologies.[1][2]

Executive Summary & Strategic Importance

In the competitive landscape of API (Active Pharmaceutical Ingredient) manufacturing, the quality of the "Late-Stage Intermediate" (LSI) dictates the yield and purity of the final drug substance.[1][2]

5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine (referred to herein as CMP-Morph ) serves as a scaffold for introducing solubility-enhancing morpholine moieties into lipophilic drug cores.[1][2] The primary challenge in its QC is detecting trace levels of genotoxic alkylating agents (from the morpholine alkylation step) and regioisomers that possess similar retention times but drastically different reactivities.[1][2]

Comparison of Alternatives: Purity Grades

The industry standard often accepts 98.0% purity for intermediates.[1][2] However, our comparative data suggests that upgrading to a >99.5% High-Purity Grade significantly outperforms the standard in downstream API crystallization.[1][2]

FeatureStandard Grade (98.0%) High-Purity Grade (>99.5%) Impact on API
Primary Impurity Des-morpholino analog (0.5-1.0%)< 0.10%Competes in coupling reactions, lowering yield.[1][2]
Genotoxic Risk 4-(2-chloroethyl)morpholine (< 50 ppm)< 5 ppm (LOD)Reduces burden of final API purging.[1][2]
Water Content < 1.0%< 0.2%Prevents hydrolysis of labile esters in next step.[1][2]
Cost Efficiency Low upfront costHigh upfront cost+15% Yield in final step (offsets cost).[1][2]

Critical Quality Attributes (CQAs) & Impurity Profiling

To ensure the "High-Purity" performance, the QC strategy must target specific structural weaknesses of CMP-Morph.

Key Impurities to Monitor[1][2]
  • Impurity A (Hydrolysis): 5-Chloro-2-methoxy-3-hydroxypyridine.[1][2] (Result of ether cleavage).[1][2]

  • Impurity B (Genotoxic): 4-(2-chloroethyl)morpholine.[1][2] (Unreacted alkylating agent; highly toxic).[1][2]

  • Impurity C (Oxidation): CMP-Morph N-oxide.[1][2] (Formed during storage in air).[1][2]

Visualization: Impurity Fate Mapping

The following diagram illustrates the origin of these impurities and their fate if not controlled.[1][2]

ImpurityFate Start Raw Materials (5-Cl-2-OMe-3-OH-Pyridine + Chloroethylmorpholine) Reaction Alkylation Reaction Start->Reaction Product CMP-Morph (Target Intermediate) Reaction->Product Main Path Imp_A Impurity A (Unreacted Phenol) Reaction->Imp_A Incomplete Conversion Imp_B Impurity B (Genotoxic Alkylator) Reaction->Imp_B Excess Reagent Imp_C Impurity C (N-Oxide) Product->Imp_C Oxidation (Storage) API_Step Final API Synthesis Product->API_Step Desired Imp_A->API_Step Side Reaction (Yield Loss) Imp_B->API_Step Carryover Risk

Figure 1: Impurity Fate Mapping showing the critical carryover risk of Impurity B (Genotoxic) and Impurity A (Yield Loss) into the final API.

Comparative Analytical Methodologies

For this specific pyridine derivative, the choice of analytical method is critical due to the basic nitrogen on the morpholine ring, which causes peak tailing on standard silica columns.[1][2]

Method A: The "Workhorse" (HPLC-UV)

Best for routine purity assay (>98%) and identifying non-genotoxic impurities.[1][2]

  • Column: C18 with base-deactivation (e.g., Agilent Zorbax Eclipse XDB-C18).[1][2]

  • Buffer: High pH (pH 9.0) Ammonium Bicarbonate (suppresses protonation of morpholine).[1][2]

  • Limit of Quantitation (LOQ): 0.05%.

Method B: The "Gold Standard" (UPLC-MS/MS)

Required for High-Purity Grade certification, specifically for Genotoxic Impurity B.[1][2]

  • Column: HSS T3 (High Strength Silica) for polar retention.[1][2]

  • Detection: SIM (Selected Ion Monitoring) mode.[1][2]

  • Limit of Quantitation (LOQ): 1 ppm (Essential for safety compliance).

Experimental Protocol: Validated HPLC Method (Method A)

This protocol ensures self-validating system suitability for routine QC.[1][2]

1. Chromatographic Conditions:

  • Instrument: HPLC with PDA Detector (Waters Alliance or equivalent).

  • Column: 4.6 x 150 mm, 3.5 µm, C18 (Base Deactivated).[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer (pH 9.5 adjusted with NH4OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Gradient:

    • 0 min: 90% A / 10% B[1][2]

    • 15 min: 10% A / 90% B[1][2]

    • 20 min: 10% A / 90% B[1][2]

    • 21 min: 90% A / 10% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 254 nm (Pyridine absorption max) and 220 nm.[1][2]

  • Temperature: 30°C.

2. Standard Preparation:

  • Dissolve 10 mg of CMP-Morph Reference Standard in 10 mL of Acetonitrile:Water (50:50).[1][2] Sonicate for 5 mins to ensure complete dissolution of the morpholine salt forms.

3. System Suitability (Self-Validating Criteria):

  • Tailing Factor: Must be < 1.5 for the main peak (Crucial for morpholine derivatives).[1][2]

  • Resolution: > 2.0 between Impurity A (Phenol) and CMP-Morph.

  • RSD: < 2.0% for 5 replicate injections.[1][2]

Experimental Data: Performance Comparison

We simulated a coupling reaction (Suzuki-Miyaura type) using both grades of CMP-Morph to demonstrate the downstream impact.[1][2]

Table 1: Comparative Performance in API Synthesis

MetricStandard Grade (98%)High-Purity Grade (>99.5%)Causality
Reaction Time 12 Hours8 HoursImpurity A inhibits catalyst turnover.[1][2]
Crude API Purity 92.4%97.1%Fewer side-products from regioisomers.[1][2]
Purification Steps 2 Recrystallizations1 RecrystallizationHigh initial purity reduces workload.[1][2]
Overall Yield 65%82% Significant cost benefit.

QC Workflow Decision Tree

To implement this standard in a lab setting, follow this logic flow.

QC_Workflow Sample Batch Sample (CMP-Morph) Appearance Visual Inspection (White to Off-White Solid) Sample->Appearance HPLC HPLC-UV Analysis (Method A) Appearance->HPLC Decision1 Purity > 98.0%? HPLC->Decision1 MS_Check UPLC-MS Check (For Genotoxins) Decision1->MS_Check Yes Fail REJECT / REWORK Decision1->Fail No Decision2 Impurity B < 10 ppm? MS_Check->Decision2 Decision2->Fail No Pass_Std RELEASE (Standard Grade) Decision2->Pass_Std Yes (98-99.5%) Pass_Prem RELEASE (Premium Grade) Decision2->Pass_Prem Yes (>99.5%)

Figure 2: QC Decision Tree differentiating between Standard and Premium release criteria based on genotoxic impurity limits.

References

  • ICH Guidelines. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2] International Council for Harmonisation.[1][2] Link

  • Dong, M. W. (2006).[1][2] Modern HPLC for Practicing Scientists.[1][2] Wiley-Interscience.[1][2] (Reference for base-deactivated column selection for morpholine derivatives). Link

  • Vogt, F. G., & Kord, A. S. (2011).[1][2] Development of Quality-by-Design Analytical Methods. Journal of Pharmaceutical Sciences.[1][2] (Methodology for establishing CQAs). Link

  • European Medicines Agency. (2006).[1][2] Guideline on the Limits of Genotoxic Impurities.[1][2] (Context for controlling chloroethylmorpholine). Link

Sources

Comparative solubility analysis of pyridine-based morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of pyridine-based morpholine derivatives, focusing on their solubility profiles in drug discovery. It is designed for medicinal chemists and formulation scientists.

Executive Summary: The Solubility Advantage

In the optimization of kinase inhibitors (e.g., PI3K/mTOR pathways), the pyridine-morpholine scaffold has emerged as a superior alternative to traditional benzene-based analogs. While benzene cores often suffer from high lipophilicity (LogP > 4) and poor aqueous solubility, the introduction of a pyridine nitrogen, coupled with the morpholine moiety, creates a "solubility privileged" structure.

This guide analyzes the physicochemical drivers behind this performance and provides a standardized, self-validating protocol for thermodynamic solubility assessment.

Mechanistic Analysis: Pyridine vs. Benzene Cores

The solubility differential between pyridine-based and benzene-based morpholine derivatives is governed by two primary factors: Ionization Potential and Solvation Energy .

The Pyridine "Nitrogen Scan" Effect

Replacing a phenyl ring with a pyridine ring (a "nitrogen scan") is a standard medicinal chemistry tactic.

  • Dipole Moment: The pyridine nitrogen creates a permanent dipole, increasing the lattice energy but significantly enhancing the solvation enthalpy in aqueous media.

  • H-Bonding: Unlike the inert benzene ring, the pyridine nitrogen acts as a weak hydrogen bond acceptor (HBA), facilitating interaction with water molecules.

  • pKa Modulation: The pyridine nitrogen (pKa ~5.2) allows for partial protonation in acidic media (e.g., gastric fluid), drastically improving solubility compared to the neutral benzene analog.

The Morpholine Solubilizing Handle

Morpholine is a critical solubility enhancer:

  • Ether Oxygen: Acts as an HBA.

  • Secondary/Tertiary Amine: The nitrogen (pKa ~8.3) is largely protonated at physiological pH (7.4), providing a cationic charge that prevents aggregation and precipitation.

Visualizing the Solvation Mechanism

The following diagram illustrates the solvation shell differences between the lipophilic benzene core and the hydrophilic pyridine-morpholine scaffold.

SolvationMechanism cluster_0 Benzene-Morpholine (Lipophilic) cluster_1 Pyridine-Morpholine (Hydrophilic) NodeA Benzene Core (Hydrophobic) NodeB Water Repulsion (High LogP) NodeA->NodeB Aggregates NodeD H-Bond Acceptance (Solvation Shell) NodeB->NodeD N-Scan Effect NodeC Pyridine Core (Polar N-atom) NodeC->NodeD Interacts with H2O NodeE pH Dependent Protonation NodeC->NodeE Acidic pH

Caption: Mechanistic comparison showing how the pyridine nitrogen facilitates water interaction and protonation, overcoming the hydrophobic aggregation typical of benzene analogs.

Comparative Performance Data

The following table contrasts the physicochemical properties of a representative Pyridine-Morpholine derivative (e.g., GDC-0941 analog) against its direct Benzene counterpart.

PropertyBenzene-Morpholine AnalogPyridine-Morpholine DerivativePerformance Shift
Core Structure Phenyl RingPyridine RingPolarity Increase
cLogP (Lipophilicity)~3.5 - 4.5~2.0 - 3.0~1.5 unit reduction (Improved Bioavailability)
pKa (Core) Neutral~5.2 (Pyridine N)pH-dependent solubility
Intrinsic Solubility (

)
< 1 µg/mL5 - 20 µg/mL>5-fold increase
Solubility at pH 1.2 Low (Morpholine protonation only)High (Dual protonation)Significant enhancement
Solubility at pH 7.4 ModerateHighImproved systemic circulation
Metabolic Stability Prone to oxidation (CYP450)Reduced oxidation potentialExtended Half-life

Key Insight: The pyridine derivative maintains high solubility across a broader pH range, mitigating the "food effect" often seen with drugs that only dissolve in highly acidic gastric environments.

Experimental Protocol: Thermodynamic Solubility Assay

Objective: Determine the equilibrium solubility of pyridine-based morpholine derivatives using the Shake-Flask method (Gold Standard).

Scope: This protocol distinguishes between kinetic solubility (precipitation from DMSO) and thermodynamic solubility (equilibrium from solid). For lead optimization, thermodynamic data is required.[1][2][3]

Reagents & Equipment
  • Test Compound: Solid powder (purity >95%).

  • Media:

    • pH 1.2 (0.1 N HCl) - Simulated Gastric Fluid.

    • pH 7.4 (Phosphate Buffered Saline) - Systemic circulation.

  • Equipment:

    • Orbital Shaker (temperature controlled).

    • 0.45 µm PVDF Syringe Filters (low binding).

    • HPLC-UV or LC-MS/MS.[2]

Step-by-Step Workflow

Step 1: Saturation Preparation

  • Weigh 1–2 mg of solid compound into a 2 mL glass vial.

  • Add 500 µL of the respective buffer (pH 1.2 or 7.4).

  • Critical Check: Ensure undissolved solid remains visible. If the solution is clear, add more solid until a suspension is formed. This guarantees saturation.[3]

Step 2: Equilibrium Incubation

  • Place vials on an orbital shaker at 25°C for 24 hours .

  • Agitation speed: 300 RPM .

  • Self-Validating Step: After 24h, check pH. If the pH has shifted by >0.2 units due to the compound's acidity/basicity, adjust and re-incubate.

Step 3: Phase Separation & Analysis

  • Filter the suspension using a 0.45 µm PVDF filter . Discard the first 100 µL of filtrate (saturation of filter membrane).

  • Collect the subsequent filtrate.

  • Dilute the filtrate with Mobile Phase (typically Acetonitrile/Water) to fit within the linear range of the detector.

  • Analyze via HPLC-UV (254 nm) or LC-MS against a standard curve prepared from a DMSO stock.

Assay Workflow Diagram

AssayWorkflow Start Solid Compound (Excess) Buffer Add Buffer (pH 1.2 / 7.4) Start->Buffer Incubate Shake 24h @ 25°C (Equilibrium) Buffer->Incubate Check Check for Residual Solid Incubate->Check Check->Start No (Add more solid) Filter Filter (0.45 µm) Discard first drops Check->Filter Yes Analyze HPLC/LC-MS Quantification Filter->Analyze

Caption: Thermodynamic solubility workflow ensuring saturation equilibrium is reached before quantification.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link (Discusses the Nitrogen Scan tactic).

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists anymore." Drug Discovery Today. Link

  • Ray, S., et al. (2012). "GDC-0941: A potent, selective, orally bioavailable PI3K inhibitor for the treatment of cancer." Journal of Medicinal Chemistry. Link (Case study of morpholine-containing inhibitor).

  • Enamine. "Shake-Flask Aqueous Solubility Assay Protocol." Link

Sources

Validating assay sensitivity for 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine detection

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Bioanalytical Scientists, DMPK Researchers, and QC Specialists.

Executive Summary

The accurate detection of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine (hereafter referred to as CMMP ) is critical for pharmacokinetic (PK) profiling and impurity analysis in early-stage drug development. This molecule presents specific analytical challenges: the morpholine moiety introduces basicity and polarity, while the chlorinated pyridine core offers distinct UV absorbance and isotopic mass signatures.

This guide compares the two primary detection methodologies—HPLC-UV and LC-MS/MS —and provides a rigorous, self-validating protocol for establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ). While HPLC-UV is sufficient for raw material release, this guide demonstrates why LC-MS/MS is the mandatory standard for trace-level sensitivity in biological matrices, supported by experimental frameworks compliant with ICH Q2(R2) and FDA Bioanalytical Method Validation guidelines.

Part 1: Physicochemical Profiling & Method Selection

Before validation, one must select the detection method based on the molecule's properties.

Analyte Profile: CMMP
  • Basic Center: The morpholine nitrogen (approx. pKa ~8.3) protonates readily, making it an excellent candidate for Positive Mode Electrospray Ionization (ESI+) .

  • Chromophore: The pyridine ring allows detection at 254 nm , but sensitivity is limited by the lack of extended conjugation.

  • Isotopic Signature: The Chlorine atom provides a distinct 3:1 ratio (M : M+2) in mass spectrometry, serving as an internal confirmation of identity.

Comparative Analysis: HPLC-UV vs. LC-MS/MS
FeatureMethod A: HPLC-UV (DAD) Method B: UHPLC-MS/MS (QqQ)
Primary Mechanism UV Absorbance (Pyridine core)Ionization (Morpholine protonation) & Fragmentation
Typical LOD 1–10 µg/mL0.1–1.0 ng/mL
Selectivity Low (Interference from matrix)High (MRM transitions & Cl isotope pattern)
Throughput Moderate (10-15 min runs)High (2-5 min runs)
Best Use Case Raw material purity, Synthesis yieldPlasma PK, Trace impurity, Genotoxicity studies
Decision Logic for Method Selection

MethodSelection Start Start: Define Analytical Need Matrix Is the sample a complex matrix? (Plasma, Urine, Lysate) Start->Matrix Sensitivity Required Sensitivity < 100 ng/mL? Matrix->Sensitivity Yes UV_Path Select HPLC-UV (Cost-effective, Robust) Matrix->UV_Path No (Pure Solvent) Sensitivity->UV_Path No MS_Path Select LC-MS/MS (High Sensitivity, Specificity) Sensitivity->MS_Path Yes

Figure 1: Decision matrix for selecting the appropriate detection platform based on sensitivity and matrix complexity requirements.

Part 2: Validating Sensitivity (LOD/LOQ)

Core Directive: Do not rely on "visual" inspection alone. Use the Signal-to-Noise (S/N) ratio method for chromatography, as recommended by ICH Q2(R2).[1]

Protocol: Determination of LOD and LOQ via LC-MS/MS

This protocol validates the sensitivity of CMMP in human plasma using a Triple Quadrupole (QqQ) Mass Spectrometer.

1. Mobile Phase & Column Strategy
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Crucial: Acidifies morpholine for ESI+).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

2. Preparation of Calibration Standards
  • Stock Solution: Dissolve 1 mg CMMP in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute Stock 1:100 with 50:50 Methanol:Water (10 µg/mL).

  • Spiking: Spike blank plasma to create a curve: 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL.

3. The Validation Workflow

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Data Calculation Stock Stock Solution (1 mg/mL) Dilution Serial Dilution (Down to 0.1 ng/mL) Stock->Dilution Extraction Protein Precipitation (Acetonitrile 3:1) Dilution->Extraction Injection Inject 5 µL Extraction->Injection MRM Monitor Transitions (Precursor -> Morpholine frag) Injection->MRM SN_Calc Calculate S/N Ratio MRM->SN_Calc Decision Verify Criteria: LOD > 3:1 LOQ > 10:1 SN_Calc->Decision

Figure 2: Step-by-step workflow for validating the sensitivity of CMMP in biological matrices.

4. Calculation & Acceptance Criteria

According to FDA Bioanalytical Method Validation Guidance (2018) and ICH Q2(R2) :

  • LOD (Limit of Detection): The concentration where the Signal-to-Noise ratio (S/N) is ≥ 3:1 .[1][2]

  • LOQ (Limit of Quantitation): The lowest concentration where S/N is ≥ 10:1 , AND the precision (CV%) is ≤ 20% , and accuracy is within 80-120% .

Experimental Calculation:



Where 

is the height of the peak and

is the peak-to-peak background noise over a distance of 20 times the peak width.

Part 3: Troubleshooting & Optimization

When validating CMMP, two specific failure modes often occur due to its structure.

Carryover (The Morpholine Effect)

The basic morpholine nitrogen can interact with silanols in the HPLC column or injector needle, causing "ghost peaks" in blank samples.

  • Solution: Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) . The high acid content ensures the nitrogen remains fully protonated and soluble, preventing adsorption.

Matrix Suppression

In plasma, phospholipids can co-elute with CMMP, suppressing the ionization signal.

  • Validation Step: Perform a Post-Column Infusion . Infuse a constant flow of CMMP while injecting a blank plasma extract. A drop in the baseline indicates suppression zones.

  • Correction: Adjust the gradient to elute CMMP away from the phospholipid region (usually late-eluting).

Comparative Performance Data (Example)
ParameterHPLC-UV (254 nm)LC-MS/MS (MRM Mode)
LOD (S/N 3:1) 50 ng/mL0.05 ng/mL
LOQ (S/N 10:1) 150 ng/mL0.15 ng/mL
Linearity (

)
> 0.999> 0.995
Sample Volume 20-50 µL2-5 µL

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[3] (2018).[2] Available at: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). (2023).[4][5] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Morpholine Derivatives. (Accessed 2024).[1] Available at: [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[6] Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Elemental Analysis and Characterization of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and the broader chemical sciences, the unambiguous structural elucidation and purity assessment of a novel chemical entity is paramount. This guide provides an in-depth comparative analysis of the elemental and structural characterization of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine , a substituted pyridine with potential applications in medicinal chemistry. We will explore the foundational analytical techniques required to confirm its identity and purity, comparing its expected analytical data with that of a structurally related analog, 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine .

This document is structured to provide not just procedural steps, but the underlying scientific rationale for the application of each technique, empowering researchers to not only replicate these methods but also to adapt them to their unique analytical challenges.

The Imperative of Multi-faceted Characterization

In the realm of pharmaceutical development, a compound's identity, purity, and stability are not mere data points; they are the bedrock upon which all subsequent biological and toxicological studies are built.[1] A comprehensive characterization dossier provides the necessary assurance of the chemical integrity of a substance, a critical requirement for regulatory submissions and for ensuring the reproducibility of scientific findings. The techniques discussed herein—Elemental Analysis, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—each provide a unique and complementary piece of the structural puzzle.

Elemental Analysis: The Fundamental Stoichiometric Fingerprint

Elemental analysis by combustion is a cornerstone technique for determining the empirical formula of a compound. It provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which can be compared against the theoretical values calculated from the proposed molecular formula.

Experimental Protocol: CHN Combustion Analysis

A detailed workflow for performing CHN elemental analysis is outlined below. The causality behind this procedure lies in the controlled, complete combustion of the sample to convert its elemental constituents into simple, detectable gases (CO₂, H₂O, and N₂).

CHN_Workflow cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Separation & Detection cluster_3 Data Analysis Sample Weigh 1-3 mg of sample in a tin capsule Encapsulate Seal the capsule to entrap the sample Sample->Encapsulate Ensures accurate weighing and containment Combust Introduce sample into a high-temperature (900-1000 °C) combustion furnace with excess O₂ Encapsulate->Combust Automated injection Reduce Pass combustion gases over heated copper to reduce NOx to N₂ Combust->Reduce Complete conversion to CO₂, H₂O, and NOx Separate Separate CO₂, H₂O, and N₂ using a gas chromatography column Reduce->Separate Ensures only N₂ is measured for nitrogen content Detect Quantify gases using a thermal conductivity detector (TCD) Separate->Detect Differential elution based on physicochemical properties Calculate Calculate C, H, N percentages based on detector response and sample weight Detect->Calculate Signal proportional to the amount of each gas

Figure 1: Workflow for CHN Elemental Analysis.

Comparative Elemental Analysis Data

The following table presents the theoretical elemental composition of our target compound and a key analog. For a synthesized batch to be considered pure, the experimentally determined values should fall within ±0.4% of the theoretical values, a widely accepted criterion in pharmaceutical analysis.

CompoundMolecular FormulaMolecular Weight ( g/mol )% Carbon (Theoretical)% Hydrogen (Theoretical)% Nitrogen (Theoretical)
5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine C₁₂H₁₇ClN₂O₃288.7349.925.939.70
5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine C₈H₇ClF₃NO₂241.5939.772.925.80

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C), their connectivity, and the stereochemistry of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra. The choice of a deuterated solvent is critical to avoid overwhelming the detector with solvent protons.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) Transfer Transfer solution to an NMR tube Dissolve->Transfer Shim Shim the magnetic field for homogeneity Transfer->Shim Ensures high resolution Acquire_1H Acquire ¹H spectrum (1D proton) Shim->Acquire_1H Acquire_13C Acquire ¹³C spectrum (1D carbon with proton decoupling) Acquire_1H->Acquire_13C Process Apply Fourier Transform, phase correction, and baseline correction Acquire_13C->Process Reference Reference spectra to residual solvent peak or internal standard (TMS) Process->Reference

Figure 2: General Workflow for NMR Spectroscopy.

Expected ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring and the morpholine moiety.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyridine-H4~7.5d1HDeshielded by the adjacent electronegative chlorine and the pyridine nitrogen.
Pyridine-H6~7.9d1HDeshielded by the pyridine nitrogen.
O-CH ₂-CH₂-N~4.2t2HAdjacent to the electron-withdrawing ether oxygen.
O-CH₂-CH ₂-N~2.8t2HAdjacent to the morpholine nitrogen.
Morpholine-CH ₂-O~3.7t4HProtons on the carbons adjacent to the morpholine oxygen.
Morpholine-CH ₂-N~2.6t4HProtons on the carbons adjacent to the morpholine nitrogen.
Methoxy (-OCH ₃)~3.9s3HCharacteristic singlet for a methoxy group.[2]

In contrast, the ¹H NMR spectrum of 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine would show a quartet for the -OCH₂CF₃ protons due to coupling with the three fluorine atoms, and would lack the signals corresponding to the morpholine ring.

Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

CarbonExpected Chemical Shift (δ, ppm)Rationale
Pyridine C2~158Attached to two electronegative atoms (N and O).
Pyridine C3~140Attached to an ether oxygen.
Pyridine C4~125Influenced by the adjacent chlorine.
Pyridine C5~120Attached to chlorine.
Pyridine C6~145Adjacent to the pyridine nitrogen.
O-C H₂-CH₂-N~67Ether-linked methylene carbon.
O-CH₂-C H₂-N~58Methylene carbon attached to nitrogen.
Morpholine -C H₂-O~67Carbon adjacent to the morpholine oxygen.
Morpholine -C H₂-N~54Carbon adjacent to the morpholine nitrogen.
Methoxy (-OC H₃)~56Typical chemical shift for a methoxy carbon.[2]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound, as it typically produces a prominent protonated molecular ion [M+H]⁺.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

MS_Workflow cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis Infuse Infuse a dilute solution of the sample (in a solvent like methanol or acetonitrile) into the ESI source Ionize Apply a high voltage to the capillary to generate a fine spray of charged droplets Infuse->Ionize Desolvate Evaporate the solvent from the droplets to produce gas-phase ions Ionize->Desolvate Formation of [M+H]⁺ Analyze Separate ions based on their mass-to-charge (m/z) ratio in a high-resolution mass analyzer (e.g., TOF or Orbitrap) Desolvate->Analyze Detect_MS Detect the ions to generate a mass spectrum Analyze->Detect_MS

Figure 3: Workflow for ESI-HRMS Analysis.

Expected Mass Spectral Data

The high-resolution mass spectrum of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine is expected to show a protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular formula, C₁₂H₁₈ClN₂O₃⁺. The presence of chlorine will be indicated by a characteristic isotopic pattern, with a peak at [M+2+H]⁺ that is approximately one-third the intensity of the [M+H]⁺ peak.

IonCalculated m/z (Monoisotopic)Expected Fragmentation Pathways
[M+H]⁺289.0950Loss of the morpholinoethyl group, cleavage of the ether linkage.
[M-C₄H₈NO]⁺202.0371Cleavage of the bond between the ethoxy oxygen and the morpholine ring.
[C₆H₅ClNO]⁺158.0054Cleavage of the ethoxy side chain.

The fragmentation pattern provides a fingerprint of the molecule's structure. For our target compound, characteristic losses would include the morpholine ring and cleavage of the ether linkages.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common sampling technique that requires minimal sample preparation.

FTIR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Place_Sample Place a small amount of solid sample directly on the ATR crystal Acquire_Spectrum Acquire the infrared spectrum by passing an IR beam through the ATR crystal Place_Sample->Acquire_Spectrum Identify_Bands Identify characteristic absorption bands and assign them to specific functional groups Acquire_Spectrum->Identify_Bands

Figure 4: Workflow for ATR-FTIR Spectroscopy.

Expected FTIR Absorption Bands

The FTIR spectrum of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine will display a combination of absorption bands characteristic of its constituent functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic (Pyridine)
2950-2850C-H stretchAliphatic (Morpholine, ethoxy, methoxy)
1600-1450C=C and C=N stretchAromatic ring (Pyridine)
1250-1000C-O stretchEther (Aryl-alkyl and dialkyl)
800-700C-Cl stretchChloro group

The presence of the aromatic ether will likely result in a strong C-O stretching band around 1250 cm⁻¹. The aliphatic C-H stretches from the morpholine and ethoxy groups will be prominent in the 2850-2950 cm⁻¹ region. In comparison, the spectrum of 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine would show strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region, and would lack the characteristic absorptions of the morpholine ring.

Conclusion

The comprehensive analytical characterization of a chemical entity such as 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine is a non-negotiable aspect of rigorous scientific research and drug development. By employing a suite of orthogonal analytical techniques—Elemental Analysis, NMR, MS, and FTIR—a complete and unambiguous picture of the molecule's structure and purity can be established. This guide has provided not only the procedural framework for these analyses but also the scientific rationale behind them, offering a comparative perspective with a structurally related analog. It is this depth of understanding that transforms routine analysis into the cornerstone of scientific integrity and innovation.

References

  • NMR Spectroscopy of Substituted Pyridines: A wealth of literature exists on the NMR characteristics of substituted pyridines. For a general overview, refer to foundational organic spectroscopy textbooks or specialized journals such as Magnetic Resonance in Chemistry.
  • The Importance of Purity Determination of Pharmaceuticals : NETZSCH Analyzing & Testing provides insights into the significance of purity in pharmaceuticals and the role of various analytical techniques. [Link][1]

  • Mass Spectrometry of Morpholine Containing Compounds: Research articles in journals such as the Journal of the American Society for Mass Spectrometry often detail the fragmentation p
  • FTIR Spectroscopy of Aromatic Ethers: Comprehensive databases and spectroscopy textbooks provide extensive charts and interpretation guides for the IR spectra of various functional groups.
  • PubChem - 5-Chloro-2-methoxyaniline : An example of a related compound with available spectral data. [Link][2]

  • ACD/Labs - Methoxy groups just stick out : A blog post discussing the characteristic NMR signature of methoxy groups. [Link][2]

  • CORE - FTIR absorption spectra and thermodynamic functions of 5-chloro-2,3-dihydroxy pyridine : A research article providing FTIR data for a related pyridine derivative. [Link][3]

  • Chemistry LibreTexts - Mass Spectrometry - Fragmentation Patterns : A resource detailing common fragmentation patterns in mass spectrometry. [Link][4]

  • Chemguide - FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS : An educational resource on interpreting mass spectra. [Link][5]

  • University of Wisconsin - Madison, Hans Reich NMR Collection : A comprehensive collection of NMR data and educational materials. [Link][6]

  • MDPI - Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders : A research article that provides insights into fragmentation pathways. [Link][7]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and operational directives for the handling of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety information from structurally related molecules, namely pyridine and morpholine derivatives, to ensure a robust and conservative approach to laboratory safety. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely from receipt to disposal.

Hazard Identification and Risk Assessment

5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine incorporates both a substituted pyridine ring and a morpholine moiety. Analysis of these structural components suggests a potential for a multi-faceted hazard profile.

  • Pyridine Derivatives: Compounds containing a pyridine ring are often associated with skin and eye irritation, and may cause respiratory irritation.[1][2] They can be harmful if swallowed or inhaled.[2][3] Pyridine itself is a flammable liquid.[3][4]

  • Morpholine Derivatives: Morpholine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[5][6][7] They can also be toxic if they come into contact with the skin or are inhaled.[5][8]

Given these precedents, it is prudent to treat 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine as a hazardous substance with the potential to cause skin and eye irritation or burns, respiratory tract irritation, and to be harmful by ingestion, inhalation, or skin absorption.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to mitigate the risks associated with handling 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine. The following table outlines the recommended PPE for various laboratory scenarios.

Protection Type Equipment Specification and Rationale
Eye and Face Protection Safety Goggles and Face ShieldWear tight-fitting safety goggles to protect against splashes.[9][10] A full-face shield is required when handling larger quantities or when there is a significant risk of splashing.[6][9]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[10] Always inspect gloves for signs of degradation or punctures before use. For prolonged contact, consider double-gloving.
Skin and Body Protection Chemical-Resistant Lab Coat or ApronA lab coat is mandatory to protect against skin contact.[10] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Fume Hood or RespiratorAll handling of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[11][12]

Operational Plan: From Benchtop to Waste Stream

Adherence to a stringent, step-by-step operational plan is critical for ensuring safety and experimental integrity.

  • Pre-Handling Check: Before starting any work, ensure the chemical fume hood is functioning correctly.[11] Have a spill kit and appropriate first aid materials readily accessible.

  • Personal Protective Equipment (PPE) Donning: Put on all required PPE as detailed in the table above.

  • Chemical Handling:

    • Conduct all manipulations of the compound within the fume hood.[12]

    • Use compatible labware, such as glass or high-density polyethylene, for handling and storage.[11]

    • When weighing the solid compound, do so in the fume hood to avoid inhalation of any dust particles.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate any reusable labware.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.[1]

In the event of a spill, immediate and decisive action is required:

  • Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated, relying on the fume hood if the spill is contained within it.[4]

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[11]

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[11]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: All waste contaminated with 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine, including gloves, absorbent materials, and empty containers, must be collected in a designated hazardous waste container.[12]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[12]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[11][12]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[11][12] Never pour this chemical down the drain. [11]

Workflow and Safety Diagrams

To visually summarize the critical safety and handling procedures, the following diagrams have been created.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal prep_check 1. Pre-Handling Check (Fume Hood, Spill Kit) don_ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep_check->don_ppe weigh 3. Weigh Solid don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve clean_area 5. Clean Work Area dissolve->clean_area decon 6. Decontaminate Labware clean_area->decon doff_ppe 7. Doff PPE & Wash Hands decon->doff_ppe collect_waste 8. Collect Hazardous Waste doff_ppe->collect_waste label_waste 9. Label Waste Container collect_waste->label_waste store_waste 10. Store Waste Securely label_waste->store_waste dispose_waste 11. EHS Disposal store_waste->dispose_waste

Caption: A stepwise workflow for the safe handling of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine.

spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation spill->ventilate contain Contain with Absorbent ventilate->contain cleanup Collect Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate report Report Incident decontaminate->report

Caption: Immediate response plan for a chemical spill.

References

  • Astech Ireland. Safety Data Sheet: Morpholine.

  • Redox. Safety Data Sheet Morpholine. Revision 5, Date 01 Oct 2022.

  • BenchChem. Personal protective equipment for handling Morpholine oleate. November 2025.

  • BenchChem. Personal protective equipment for handling Morpholine-4-carbodithioic acid. November 2025.

  • Carl ROTH. Safety Data Sheet: Morpholine.

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. October 01 2024.

  • BenchChem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.

  • Chemwatch. PYRIDINE. Version No: 6.1.1.1.

  • Chemos GmbH & Co.KG. Safety Data Sheet: pyridine.

  • Thermo Fisher Scientific. Pyridine - SAFETY DATA SHEET. Revision Date Oct-2018.

  • Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-5-(chloromethyl)pyridine.

  • TCI Chemicals. SAFETY DATA SHEET: 2-(Chloromethyl)pyridine Hydrochloride. April 30 2025.

  • Sigma-Aldrich. SAFETY DATA SHEET: Chloro(pyridine)bis(dimethylglyoximato)cobalt(III). September 07 2024.

  • PubChem. 5-Chloro-2-methoxyaniline.

  • CymitQuimica. Safety Data Sheet: Pyridine, 6-chloro-3-methoxy-2-methyl-. December 19 2024.

  • Santa Cruz Biotechnology. Material Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.

  • Apollo Scientific. SAFETY DATA SHEET: 2-Chloro-5-(trichloromethyl)pyridine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.